Draflazine
説明
Structure
3D Structure
特性
IUPAC Name |
1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYIWLIESDFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33Cl2F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869655 | |
| Record name | 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120770-34-5 | |
| Record name | Draflazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120770-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Draflazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DRAFLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Draflazine's Mechanism of Action on the Equilibrative Nucleoside Transporter 1 (ENT1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Draflazine is a potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a transmembrane protein crucial for the cellular uptake of nucleosides like adenosine. By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine, thereby potentiating its physiological effects, which include vasodilation and cardioprotection.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of this compound's interaction with ENT1, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and experimental workflows.
Introduction to ENT1 and this compound
The Equilibrative Nucleoside Transporter 1 (ENT1), encoded by the SLC29A1 gene, is a widely expressed glycoprotein that facilitates the bidirectional transport of purine and pyrimidine nucleosides across the plasma membrane.[4][5] This process is sodium-independent and plays a vital role in nucleoside salvage pathways.[4][5] A key physiological substrate for ENT1 is adenosine, a potent signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and inflammation.[5][6] By regulating the cellular uptake of adenosine, ENT1 effectively controls its extracellular concentration and subsequent activation of adenosine receptors.[3][6]
This compound is a non-nucleoside inhibitor of ENT1 that has been extensively studied for its cardioprotective and antihyperalgesic effects.[7][8] Its therapeutic potential stems from its ability to inhibit ENT1-mediated adenosine transport, leading to an accumulation of extracellular adenosine and enhanced signaling through adenosine receptors.[3][7]
Molecular Mechanism of Action
This compound exerts its effect on ENT1 through a direct, competitive inhibition mechanism.[9] It binds to the transporter, thereby blocking the passage of nucleosides.
Binding and Inhibition of ENT1
Kinetic studies have demonstrated that this compound and its analogues compete with the high-affinity ENT1 inhibitor, [3H]nitrobenzylthioinosine ([3H]NBMPR), for the same binding site on the transporter.[1][2] This suggests a direct interaction with the central cavity of ENT1.[2] While this compound exhibits high affinity for ENT1, some of its analogues have shown varying degrees of selectivity for ENT2, highlighting the potential for developing subtype-selective inhibitors.[1][2]
The interaction of this compound with ENT1 is characterized by a high association rate and a relatively slow dissociation rate, leading to a prolonged residence time at the transporter.[10] This sustained target occupancy contributes to its potent inhibitory effect.[10]
Functional Consequences of ENT1 Inhibition
The primary functional consequence of this compound-mediated ENT1 inhibition is the elevation of extracellular adenosine levels.[3][7] This increased adenosine concentration leads to enhanced activation of G-protein coupled adenosine receptors (A1, A2A, A2B, and A3), triggering downstream signaling cascades that mediate the physiological effects of this compound.[7] For instance, the antihyperalgesic effects of this compound have been shown to be attenuated by adenosine receptor antagonists, confirming the crucial role of this pathway.[7]
Quantitative Data
The inhibitory potency of this compound and its analogues on ENT1 has been quantified in various studies. The following tables summarize key quantitative data.
| Compound | Species | Cell/Membrane Preparation | Assay Type | IC50 (nM) | Reference |
| This compound | Human | Erythrocyte Membranes | [3H]NBMPR Binding | 1.3 | [1] |
| This compound | Mouse | Ehrlich Cell Membranes | [3H]NBMPR Binding | 11 | [1] |
| This compound | Guinea Pig | N/A (in vivo) | Thermal Hyperalgesia | Lowest active dose: 2.5 mg/kg | [7] |
| This compound | Human | U-2 OS cells | Functional (Adenosine Signaling) | pIC50: 8.0 (30 min pre-incubation) | [9] |
Table 1: Inhibitory Potency (IC50) of this compound on ENT1.
| Compound | Target | Affinity (pKi) | Residence Time (min) | Reference |
| This compound | Human ENT1 | 8.8 | 31 | [10] |
| Analogue 4 | Human ENT1 | 8.8 | >600 | [10] |
Table 2: Binding Affinity and Residence Time of this compound and an Analogue at Human ENT1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with ENT1.
Radioligand Binding Assay ([3H]NBMPR)
This assay is used to determine the binding affinity of this compound for ENT1 by measuring its ability to displace the radiolabeled ligand [3H]NBMPR.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a source rich in ENT1 (e.g., human erythrocytes or mouse Ehrlich cells) through homogenization and differential centrifugation.
-
Incubation: Incubate the prepared membranes with a fixed concentration of [3H]NBMPR and varying concentrations of this compound in a suitable buffer at room temperature.
-
Separation: After reaching equilibrium, separate the membrane-bound radioligand from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific [3H]NBMPR binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]NBMPR binding) by non-linear regression analysis.
Cellular Uridine Uptake Assay
This functional assay measures the ability of this compound to inhibit the transport of a nucleoside substrate, such as [3H]uridine, into intact cells.
Protocol:
-
Cell Culture: Culture cells expressing ENT1 (e.g., Ehrlich cells) to a suitable density.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Uptake Initiation: Initiate nucleoside uptake by adding a solution containing [3H]uridine.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the rate of uridine uptake at each this compound concentration. Determine the IC50 value for the inhibition of uptake.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental assays.
Caption: this compound binds to and inhibits the ENT1 transporter.
Caption: Workflow for the [3H]NBMPR radioligand binding assay.
Caption: Workflow for the cellular uridine uptake assay.
Caption: Downstream signaling pathway of this compound action.
Conclusion
This compound is a well-characterized, high-affinity inhibitor of the ENT1 transporter. Its mechanism of action involves direct, competitive binding to ENT1, leading to a blockade of nucleoside transport and a subsequent increase in extracellular adenosine concentrations. This elevation in adenosine potentiates signaling through adenosine receptors, mediating the diverse physiological effects of this compound. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on ENT1 inhibitors and related therapeutic areas. The continued study of this compound and its analogues will be valuable for the development of novel therapeutics targeting nucleoside transport.
References
- 1. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. bioivt.com [bioivt.com]
- 5. ENT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Affinity, binding kinetics and functional characterization of this compound analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Draflazine: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Draflazine is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a key membrane protein responsible for the cellular uptake of adenosine. By blocking ENT1, this compound elevates extracellular adenosine levels, thereby potentiating adenosine receptor signaling. This mechanism underlies its therapeutic potential in a range of conditions, particularly those involving ischemia and inflammation. This technical guide provides an in-depth overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action: ENT1 Inhibition and Adenosine Signaling
This compound exerts its pharmacological effects by competitively inhibiting the equilibrative nucleoside transporter 1 (ENT1). ENT1 is a bidirectional transporter that facilitates the movement of nucleosides, such as adenosine, across cell membranes, driven by the concentration gradient. In physiological and pathophysiological states, such as ischemia, where adenosine production is increased, ENT1 plays a crucial role in clearing adenosine from the extracellular space.
By blocking ENT1, this compound effectively reduces the cellular reuptake of adenosine, leading to an accumulation of this nucleoside in the extracellular milieu.[1][2] This elevated extracellular adenosine then becomes more available to bind to and activate its G-protein coupled receptors (A1, A2A, A2B, and A3), initiating a cascade of downstream signaling events.[3][4] These signaling pathways are central to the therapeutic effects of this compound, which include vasodilation, anti-inflammatory responses, and cardioprotection.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Cell Line | Reference |
| Ki ([3H]NBMPR binding) | 0.94 nM | Human Erythrocytes | [5] |
| IC50 (Adenosine Uptake) | Not explicitly stated | Human HeLa Cells | [6] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Residence Time (RT) | 88 min | Human ENT1 | [7] |
| Longest RT Analogue | >10 hours | Human ENT1 | [5][7] |
Table 3: Clinical Efficacy in Unstable Angina
| Endpoint | This compound (3.5 mg IV) | Placebo | p-value | Reference |
| Mean Duration of Chest Pain (24h) | 75.5 min | 91.4 min | Not Statistically Significant | [8][9] |
| Cardiovascular Events | 5/10 patients | 7/11 patients | Not Statistically Significant | [8][9] |
| Adverse Events | 1 | 5 | Not Stated | [8][9] |
Detailed Experimental Protocols
ENT1 Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound to the ENT1 transporter using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the human ENT1 transporter.
Materials:
-
Radioligand: [3H]-S-(4-Nitrobenzyl)-6-thioinosine ([3H]NBMPR)
-
Cell Membranes: Prepared from human erythrocytes or cell lines overexpressing hENT1 (e.g., HeLa, U937).
-
Test Compound: this compound
-
Assay Buffer: Tris-HCl buffer (pH 7.4)
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Isolate cell membranes from the source (e.g., human erythrocytes) through centrifugation and homogenization. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]NBMPR (typically at its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]NBMPR (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. scbt.com [scbt.com]
- 2. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity, binding kinetics and functional characterization of this compound analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.hi.is [iris.hi.is]
- 9. Nucleoside transport inhibition by this compound in unstable coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Draflazine as a Nucleoside Transport Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Draflazine is a potent and selective inhibitor of equilibrative nucleoside transporter 1 (ENT1), a key membrane protein responsible for the cellular uptake of nucleosides like adenosine. By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine, thereby potentiating its physiological effects. This mechanism of action underlies this compound's therapeutic potential in conditions such as myocardial ischemia and inflammatory pain. This technical guide provides an in-depth overview of this compound's core pharmacology, including its binding affinity, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding and application in a research and development setting.
Core Mechanism of Action: Inhibition of Nucleoside Transport
This compound exerts its pharmacological effects primarily through the competitive inhibition of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[1] ENTs are a family of transmembrane proteins that facilitate the bidirectional transport of nucleosides and nucleobases across cellular membranes, driven by the concentration gradient.[2] There are two main subtypes of equilibrative transporters: ENT1 and ENT2. While both transport a broad range of nucleosides, they exhibit different sensitivities to inhibitors.[2] this compound shows a high affinity for ENT1.[3]
By binding to ENT1, this compound blocks the reuptake of adenosine from the extracellular space into cells. This leads to an accumulation of adenosine in the vicinity of its receptors, thereby amplifying adenosine-mediated signaling.[2] This potentiation of endogenous adenosine is the cornerstone of this compound's therapeutic effects, particularly its cardioprotective and anti-inflammatory properties.
Quantitative Data: Binding Affinity and Potency
The inhibitory potency of this compound has been characterized in various in vitro systems. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory concentration.
| Parameter | Value | Species/System | Reference |
| Ki | 4.5 nM | Human Myocardium & Erythrocytes | [3][4] |
| Kd | 0.57 ng/mL | Human Plasma |
Table 1: Binding Affinity of this compound for the Nucleoside Transporter.
While direct IC50 values for this compound against both ENT1 and ENT2 are not consistently reported in a single study, research on this compound analogues provides insights into its selectivity. This compound itself is considered a potent ENT1-selective inhibitor.[2] Interestingly, structural modifications to the this compound scaffold can alter this selectivity, with some analogues demonstrating a 2- to 6-fold higher selectivity for ENT2.[2][5] This highlights the potential for developing more specific ENT inhibitors based on the this compound chemical backbone.
| Transporter Subtype | Selectivity Profile | Reference |
| ENT1 | High affinity and primary target | [2] |
| ENT2 | Lower affinity compared to ENT1; some analogues show increased selectivity | [2][5] |
Table 2: Transporter Subtype Selectivity of this compound and its Analogues.
Significant species-dependent differences in the affinity of this compound and its analogues for ENT1 have been observed, with lower affinity generally reported for rat transporters compared to human transporters.[1][6] This is a critical consideration for the preclinical evaluation and translation of efficacy data to human studies.
Signaling Pathway Modulation
The inhibition of adenosine reuptake by this compound leads to the enhanced activation of adenosine receptors, which are G protein-coupled receptors (GPCRs). There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors triggers distinct intracellular signaling cascades. The A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production.
Caption: this compound's effect on the adenosine signaling pathway.
Experimental Protocols
The following sections detail standardized protocols for key in vitro assays used to characterize this compound and other nucleoside transport inhibitors.
Radioligand Binding Assay for ENT1 ([³H]-NBMPR Binding)
This assay measures the ability of a test compound to compete with a radiolabeled ligand, S-(4-Nitrobenzyl)-6-thioinosine ([³H]-NBMPR), for binding to ENT1.
Materials:
-
Cell membranes expressing ENT1 (e.g., from human erythrocytes or recombinant cell lines)
-
[³H]-NBMPR (radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes in binding buffer.
-
Reaction Setup: In a microplate or microcentrifuge tubes, add the following in order:
-
Binding buffer
-
Test compound at various concentrations
-
[³H]-NBMPR at a fixed concentration (typically at or below its Kd)
-
Membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NBMPR (IC50). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled potent inhibitor like NBMPR). The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Nucleoside Uptake Inhibition Assay ([³H]-Uridine Uptake)
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled nucleoside, such as [³H]-uridine, into cells.
Materials:
-
Cells expressing nucleoside transporters (e.g., HeLa, K562, or primary cells)
-
[³H]-uridine (radiolabeled substrate)
-
Test compound (e.g., this compound)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Stop solution (ice-cold uptake buffer containing a high concentration of an unlabeled nucleoside or an inhibitor)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture cells to an appropriate density in multi-well plates.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with the test compound at various concentrations for a defined period (e.g., 15-30 minutes).
-
Initiation of Uptake: Initiate the uptake by adding [³H]-uridine to the wells.
-
Incubation: Incubate for a short period during which uptake is linear (e.g., 1-5 minutes).
-
Termination of Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold stop solution.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the intracellular radioactivity.
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of [³H]-uridine uptake.
Experimental Workflow: High-Throughput Screening of ENT Inhibitors
The identification of novel ENT inhibitors often involves a high-throughput screening (HTS) campaign. The following diagram illustrates a typical workflow for such a screen.
Caption: A typical workflow for identifying and characterizing ENT inhibitors.
Pharmacokinetics and Clinical Overview
Preclinical pharmacokinetic studies of this compound have been conducted, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. A study in rats revealed a volume of the central compartment of 12.9 L and a total intrinsic clearance of 645 ml/min.
In a clinical setting, this compound has been investigated for its potential therapeutic benefits in cardiovascular diseases. A randomized, double-blind, placebo-controlled study in patients with unstable angina and non-Q-wave infarction showed that this compound was well-tolerated.[5][7] While the study did not show a statistically significant difference in the primary endpoints of vectorcardiographic or biochemical measures of ischemia, there was a trend towards a reduction in the mean duration of chest pain in the this compound-treated group (75.5 min vs. 91.4 min in the placebo group).[5][7] These findings suggest that nucleoside transport inhibition is a promising approach for enhancing adenosine's cardioprotective effects in acute myocardial ischemia, though further larger-scale trials are needed to fully establish its efficacy.[5][7]
Conclusion
This compound is a well-characterized, potent inhibitor of the ENT1 nucleoside transporter. Its ability to increase extracellular adenosine levels provides a strong rationale for its investigation in a range of therapeutic areas, from cardiovascular disease to pain and inflammation. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative pharmacology, and the experimental methodologies crucial for its study. The provided data and protocols are intended to serve as a valuable resource for researchers and drug development professionals working in the field of nucleoside transport and adenosine signaling.
References
- 1. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies of the nucleoside transporter inhibitor, this compound, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the nucleoside transporter inhibitor, this compound, in the human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 6. SLC29 family | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
The Dawn of a Medical Revolution: A Technical History of Penicillin's Discovery and Development
This in-depth guide chronicles the pivotal moments and scientific breakthroughs in the discovery and development of penicillin, from a chance observation to a cornerstone of modern medicine. It is intended for researchers, scientists, and drug development professionals, providing a detailed look at the experimental methodologies, quantitative data, and biological pathways that defined the first true antibiotic.
The Serendipitous Discovery
The story of penicillin began in 1928 at St. Mary's Hospital in London with Scottish bacteriologist Alexander Fleming.[1] Upon returning from a holiday, Fleming observed that a petri dish containing Staphylococcus aureus had been contaminated by a mold, identified as Penicillium notatum (later reclassified as P. rubens).[2][3] He noted a clear zone of inhibited bacterial growth around the mold, suggesting it was producing a bactericidal substance.[4][5] Fleming named this substance "penicillin."[2][6] He published his findings in 1929, noting its effect on a range of harmful bacteria, but the substance proved highly unstable and difficult to isolate, leading it to be considered a laboratory curiosity for nearly a decade.[1][5][6]
From Curiosity to Cure: The Oxford Team's Breakthrough
It wasn't until 1939 that a team at the Sir William Dunn School of Pathology at Oxford University, led by pathologist Howard Florey and biochemist Ernst Chain, revisited Fleming's work.[1][7] Their systematic investigation aimed to purify and concentrate penicillin, which they successfully achieved from the fungal culture broth.[2][8] This purified extract demonstrated potent in vitro and in vivo bactericidal action, marking a critical turning point in penicillin's development.[7]
Key Experiment: The Mouse Protection Test (1940)
The definitive proof of penicillin's therapeutic potential came from a pivotal animal experiment conducted by Florey and Chain's team in 1940.[1][4] This experiment was the crucial step Fleming had not taken and provided the compelling evidence needed to proceed to human trials.[7]
Experimental Protocol: Mouse Protection Test
Objective: To determine if purified penicillin extract can protect mice from a lethal infection of hemolytic streptococci.
Materials:
-
A virulent strain of hemolytic streptococci.
-
Purified penicillin extract in a saline solution.
-
Healthy, uniform mice (8 total).
-
Sterile syringes and needles for injection.
Methodology:
-
Infection: All eight mice were injected with a lethal dose of hemolytic streptococci.[4]
-
Treatment Group: Four of the infected mice were subsequently administered subcutaneous injections of the penicillin extract.[4] The exact dosage and frequency were determined by the team's preliminary toxicity tests.
-
Control Group: The remaining four infected mice received no treatment.[4]
-
Observation: The mice were observed over a period of 16-24 hours, and their health status was recorded.[7]
Results: The results were unambiguous. The four mice in the control group died from the bacterial infection, while all four mice that received penicillin survived, demonstrating its powerful antibiotic potential.[4][7] This success electrified the research community and set the stage for human trials.[7]
Caption: Workflow of the pivotal 1940 mouse protection experiment.
The Challenge of Mass Production and First Human Trials
Despite the success in mice, producing enough stable penicillin for human use was a monumental challenge. The Oxford team initially used bedpans and milk churns to cultivate the mold, requiring vast quantities of culture fluid to produce even a small amount of the drug.[5]
The first human trial in 1941 involved a policeman, Albert Alexander, who had a severe staphylococcal and streptococcal infection.[1][9] He showed remarkable improvement after receiving penicillin, but supplies ran out, and he ultimately relapsed and died.[1][2] This tragic event underscored the urgent need for industrial-scale production.
The American Effort and Deep-Tank Fermentation
With Britain embroiled in World War II, Florey traveled to the United States in 1941 to seek help from American pharmaceutical companies.[1][6] This collaboration, involving companies like Pfizer, Merck, and Squibb, and the U.S. Department of Agriculture's Northern Regional Research Laboratory (NRRL), was crucial.[1]
Scientists at the NRRL made key advances, including the discovery of a more productive strain of mold, Penicillium chrysogenum, found on a cantaloupe at a local market.[5][10] The most significant breakthrough was the development of the deep-tank fermentation process.[11] This method allowed for the cultivation of the mold in large, aerated, and constantly agitated tanks, dramatically increasing the yield.[12]
Experimental Protocol: Large-Scale Penicillin Production via Fed-Batch Fermentation
Objective: To produce large quantities of penicillin using a submerged culture fed-batch fermentation process.
Materials:
-
High-yielding strain of Penicillium chrysogenum.[13]
-
Culture medium (e.g., corn steep liquor, lactose, glucose, mineral salts).[11]
-
Precursor molecule (e.g., phenylacetic acid for Penicillin G).[13]
-
Large-scale (e.g., 50,000-gallon) stainless steel bioreactor.[12]
-
Sterile air supply, agitation system, and pH/temperature controls.
Methodology:
-
Inoculum Development: A pure culture of P. chrysogenum is grown through several seed stages, first in flasks and then in smaller seed tanks to build up sufficient biomass.[11][13]
-
Production Fermentation (Upstream Processing):
-
The production bioreactor is filled with the sterilized culture medium.
-
The vessel is inoculated with the culture from the seed tank.
-
Growth Phase: For the first ~40 hours, conditions (e.g., aeration, agitation, temperature) are optimized for rapid mycelial growth.[13]
-
Production Phase: As the primary nutrient (glucose) is depleted, a continuous feed of a carbon source (e.g., lactose) and the precursor is initiated. This "fed-batch" process prolongs the stationary phase, where penicillin, a secondary metabolite, is produced.[12][14] The fermentation cycle typically lasts 120-200 hours.[12]
-
-
Extraction and Purification (Downstream Processing):
-
Filtration: The fungal mycelia are separated from the culture broth.
-
Solvent Extraction: Penicillin is extracted from the filtered broth using a solvent (e.g., amyl acetate) at a low pH.
-
Back-Extraction: The penicillin is then back-extracted into an aqueous buffer at a neutral pH, which concentrates and purifies the product.[13]
-
Crystallization: The final step involves crystallizing the penicillin salt to achieve a high-purity final product (>99.5%).[13]
-
Caption: Workflow for industrial penicillin production.
Penicillin Production Yield Over Time
The advancements in strain selection and fermentation technology led to an exponential increase in penicillin production efficiency.
| Time Period | Strain / Method | Penicillin Yield (per liter of culture) |
| Early 1940s | Fleming's P. rubens | Trace amounts |
| ~1943 | NRRL "Cantaloupe" Strain (P. chrysogenum) | ~0.15 grams |
| Modern Day | Industrial Strains (P. chrysogenum) | 40 - 50 grams[12] |
Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis
Penicillins belong to the β-lactam class of antibiotics.[2] Their bactericidal activity stems from a unique chemical structure containing a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[2][15] This strained ring structure is key to its function.[2]
Penicillin acts by inhibiting bacterial cell wall synthesis.[16] Specifically, it targets and irreversibly inhibits enzymes known as penicillin-binding proteins (PBPs), such as DD-transpeptidase.[16][17] These enzymes are essential for catalyzing the final step in peptidoglycan synthesis: the cross-linking of peptide chains that gives the bacterial cell wall its structural integrity.[17][18] By blocking this process, penicillin weakens the cell wall. As the bacterium attempts to grow and divide, the compromised wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[16][18] Since human cells lack a cell wall, penicillin is selectively toxic to bacteria.[16][17]
Caption: Penicillin's mechanism of action on bacterial cell wall synthesis.
Evolution and Variants: Penicillin G vs. Penicillin V
The first purified forms in clinical use were Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin).[2] While they share the same core structure and mechanism, a subtle difference in their side chains dramatically alters their clinical utility.[19]
-
Penicillin G: Features a benzyl side chain. It is highly potent but is destroyed by stomach acid, restricting its use to parenteral (intravenous or intramuscular) routes.[2][19][20]
-
Penicillin V: Possesses a phenoxymethyl side chain. The electron-withdrawing effect of the oxygen atom in this side chain protects the β-lactam ring from acid hydrolysis in the stomach.[19] This makes Penicillin V stable enough for oral administration.[2][21]
Comparative Pharmacokinetic Properties
| Property | Penicillin G (Benzylpenicillin) | Penicillin V (Phenoxymethylpenicillin) |
| Administration Route | Intravenous, Intramuscular[2] | Oral[2] |
| Acid Stability | Labile (destroyed by stomach acid)[2][20] | Stable (resistant to stomach acid)[2][22] |
| Oral Bioavailability | Poor / Negligible | Good (60-75%) |
| Serum Protein Binding | ~60%[20] | ~80%[20][22] |
| Primary Clinical Use | Severe infections requiring high, reliable blood levels[19] | Mild to moderate infections[19][22] |
| Relative Potency | More potent against susceptible Gram-negative bacteria like Neisseria species.[19][21] | Slightly less active than Penicillin G against some organisms.[19] |
Conclusion
The journey of penicillin from a contaminated petri dish to a globally produced life-saving drug is a testament to scientific observation, perseverance, and collaboration. The initial discovery by Fleming, the rigorous development by Florey and Chain, and the industrial scale-up by American partners during a time of global crisis collectively ushered in the antibiotic era, fundamentally transforming medicine and saving countless lives.[1][23] The foundational principles of its mechanism, production, and chemical modification continue to inform antibiotic research and development today.
References
- 1. acs.org [acs.org]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]
- 4. Penicillin | BioNinja [old-ib.bioninja.com.au]
- 5. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 6. bellarmine.edu [bellarmine.edu]
- 7. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]
- 8. Sir Howard Walter Florey--the force behind the development of penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The real story behind penicillin | PBS News [pbs.org]
- 10. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]
- 11. acs.org [acs.org]
- 12. news-medical.net [news-medical.net]
- 13. benchchem.com [benchchem.com]
- 14. crdd.osdd.net [crdd.osdd.net]
- 15. basic penicillin structure [cat.middlebury.edu]
- 16. news-medical.net [news-medical.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. benchchem.com [benchchem.com]
- 20. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. What’s the difference between penicillin G and penicillin V (VK)? | Medicine Specifics [medicinespecifics.com]
- 22. Penicillin V: Package Insert / Prescribing Information [drugs.com]
- 23. historytimelines.co [historytimelines.co]
Draflazine for Cardioprotection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Draflazine is a potent and selective inhibitor of equilibrative nucleoside transporter 1 (ENT1), a key protein responsible for the cellular uptake of adenosine. By blocking this transporter, this compound effectively increases the extracellular concentration of adenosine, a nucleoside with well-established cardioprotective properties. This guide provides an in-depth overview of this compound's mechanism of action, a summary of its preclinical and clinical evaluation in the context of cardioprotection, detailed experimental protocols, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in preventing and treating ischemic heart disease.
Mechanism of Action
This compound's primary pharmacological action is the inhibition of the equilibrative nucleoside transporter 1 (ENT1). This transporter, a member of the SLC29A family of solute carriers, facilitates the bidirectional movement of nucleosides, including adenosine, across the cell membrane. During periods of metabolic stress, such as myocardial ischemia, adenosine is released from cardiomyocytes. By inhibiting ENT1, this compound prevents the reuptake of adenosine into cells, leading to an accumulation of adenosine in the interstitial space. This elevated extracellular adenosine then activates G-protein coupled adenosine receptors (A1, A2A, A2B, and A3) on the surface of cardiomyocytes, coronary vascular smooth muscle cells, and inflammatory cells, triggering a cascade of downstream signaling events that collectively contribute to cardioprotection.
dot
An In-depth Technical Guide on the Structure-Activity Relationship of Draflazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure-activity relationships (SAR) of Draflazine, a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1). By modulating the uptake of adenosine, this compound and its analogs have significant therapeutic potential in areas such as cardiovascular disease and oncology. This document synthesizes key quantitative data, experimental protocols, and the underlying biological pathways to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction to this compound and its Mechanism of Action
This compound is a high-affinity inhibitor of ENT1, a bidirectional transporter responsible for the movement of nucleosides like adenosine across cell membranes. By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine.[1] This elevation in extracellular adenosine allows it to activate its various G-protein coupled receptors (A1, A2A, A2B, A3), leading to a range of physiological effects, including vasodilation and anti-inflammatory responses.[2][3] The development of potent and selective ENT1 inhibitors is a key strategy for harnessing the therapeutic benefits of adenosine signaling.[4]
Core Pharmacophore and Structure-Activity Relationships
The SAR of this compound and its analogs reveals critical molecular features required for high-affinity interaction with ENT1. The core structure can be deconstructed into several key components, with modifications to each influencing potency and selectivity.
Key findings from SAR studies indicate:
-
A Hydrophobic Group: The presence of a hydrophobic moiety is crucial for high-affinity binding to ENT1.[5]
-
Piperazine Ring: The aminocarbonyl group's position on the piperazine ring significantly affects the inhibitor's ability to discriminate between species (e.g., human vs. mouse ENT1).[5]
-
Alkyl Chain Length: For high-affinity interactions with the ENT1 transporter (also known as es), a 5-carbon chain connecting the piperazine to the hydrophobic group is optimal. Conversely, a shorter alkyl chain can enhance binding to the ENT2 transporter (ei).[5]
Some derivatives of this compound have been shown to be 2- to 6-fold more selective for ENT2 over ENT1, highlighting the subtle structural modifications that can shift subtype selectivity.[6][7]
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and a key analog against human ENT1. The data is derived from radioligand binding assays, a standard method for quantifying inhibitor affinity.
| Compound | Target | Assay Type | Kᵢ (nmol/l) | Reference |
| This compound | Human Myocardial & Erythrocyte Nucleoside Transporter (ENT1) | [³H]-NBTI Binding | 4.5 | [8] |
| Dipyridamole | Human Myocardial & Erythrocyte Nucleoside Transporter (ENT1) | [³H]-NBTI Binding | ~45 | [8] |
As noted in the study, this compound's potency was approximately ten times greater than that of Dipyridamole in both myocardial and erythrocyte membranes.[8]
A study of 15 this compound analogs demonstrated a wide range of affinities, spanning over a 1000-fold difference for ENT1 and ENT2 transporters. The selectivity (ENT1/ENT2 ratio) varied dramatically, from 370 for the most ENT1-selective compound (R70527) to 0.17 for an ENT2-selective analog (soluflazine).[5]
Experimental Protocols
The accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. The most common assays used in this compound SAR studies are radioligand binding assays and nucleoside uptake inhibition assays.
4.1. Radioligand Binding Assay (Competitive Inhibition)
This method quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the target transporter.
-
Objective: To determine the inhibitory constant (Kᵢ) of this compound analogs for ENT1.
-
Biological Material: Isolated cell membranes from human erythrocytes or ventricular myocardium, which express ENT1.[8]
-
Radioligand: [³H]-nitrobenzylthioinosine ([³H]-NBTI), a high-affinity ENT1 probe.[8]
-
Protocol Outline:
-
Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.[9]
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]-NBTI (e.g., 0.8 nmol/l), and varying concentrations of the test compound (e.g., this compound).[8]
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in PEI).[9]
-
Quantification: Wash the filters with ice-cold buffer, dry them, and measure the trapped radioactivity using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[9]
-
4.2. Nucleoside Uptake Inhibition Assay
This functional assay measures how effectively an inhibitor blocks the transport of a nucleoside substrate into cells.
-
Objective: To determine the functional potency (IC₅₀) of this compound analogs in blocking ENT-mediated transport.
-
Cell Line: A cell line expressing the transporter of interest, such as HAP1 ENT2-knockout cells for selective ENT1 analysis.[10]
-
Substrate: A radiolabeled nucleoside, such as [³H]-uridine.[5][10]
-
Protocol Outline:
-
Cell Culture: Plate cells in multi-well plates and grow to an appropriate confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for a set period.
-
Uptake Initiation: Add the radiolabeled nucleoside substrate to initiate uptake and incubate for a defined time (e.g., 10-20 minutes).
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the inhibition of uptake against the inhibitor concentration.
-
Mandatory Visualizations
The following diagrams illustrate the key biological and experimental frameworks relevant to this compound SAR studies.
Caption: this compound inhibits ENT1, increasing extracellular adenosine and enhancing receptor signaling.
Caption: An iterative workflow for the design, synthesis, and evaluation of novel analogs.
Caption: Logical relationships between structural features and their impact on transporter affinity.
References
- 1. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equilibrative nucleoside transporter (ENT)-1-dependent elevation of extracellular adenosine protects the liver during ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity, binding kinetics and functional characterization of this compound analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. Studies of the nucleoside transporter inhibitor, this compound, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Targets and Signaling Pathways of Draflazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Draflazine is a potent and selective inhibitor of equilibrative nucleoside transporters (ENTs), primarily targeting ENT1.[1][2] By blocking the reuptake of adenosine from the extracellular space, this compound effectively increases the local concentration of adenosine, thereby potentiating its physiological effects. This mechanism of action has positioned this compound as a compound of interest for its cardioprotective and anti-ischemic properties.[3][4] This technical guide provides a comprehensive overview of this compound's molecular targets, the signaling pathways it modulates, and detailed experimental protocols for its study.
Molecular Targets of this compound
The principal molecular targets of this compound are the equilibrative nucleoside transporters, with a notable selectivity for ENT1 over ENT2.[1][5] ENTs are transmembrane proteins responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes.
Equilibrative Nucleoside Transporter 1 (ENT1)
ENT1, also known as SLC29A1, is ubiquitously expressed in human tissues and plays a crucial role in maintaining adenosine homeostasis.[2][6] this compound binds to ENT1 with high affinity, competitively inhibiting the transport of nucleosides.[7] The inhibition of ENT1 by this compound leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors.[8]
Equilibrative Nucleoside Transporter 2 (ENT2)
While this compound is more selective for ENT1, it also exhibits inhibitory activity against ENT2 (SLC29A2).[1] The affinity of this compound for ENT2 is lower than for ENT1, and the degree of selectivity can vary between species.[1] Structure-activity relationship studies of this compound and its analogues have been conducted to explore and optimize this selectivity.[5]
Quantitative Data: Binding Affinities and Pharmacokinetics
The interaction of this compound with its targets has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for this compound and a reference compound, Dipyridamole.
| Compound | Target | Parameter | Value | Cell/Tissue Source | Reference |
| This compound | Human ENT1 | Ki | 4.5 nM | Human myocardium & erythrocytes | [3] |
| This compound | Human ENT1 | Ki | 0.94 nM | Human erythrocytes | [7] |
| This compound | Mouse ENT1 | Ki | - | Mouse Ehrlich cells | [1] |
| This compound | - | Kd | 0.57 ng/ml plasma | In vivo (human) | [9] |
| This compound | - | BmaxRBC | 163 ng/ml RBC | In vivo (human) | [9] |
| Dipyridamole | Human ENT1 | Ki | ~45 nM | Human myocardium & erythrocytes | [3] |
| Dipyridamole | Human ENT1 | Ki | 14 nM | Human erythrocytes | [7] |
Ki: Inhibition constant; Kd: Dissociation constant; BmaxRBC: Maximal specific erythrocyte binding capacity.
Signaling Pathways Modulated by this compound
The primary signaling pathway influenced by this compound is the adenosine signaling cascade. By inhibiting ENT1 and increasing extracellular adenosine, this compound indirectly activates adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors. The downstream effects are receptor and cell-type specific.
Adenosine Receptor Signaling
-
A1 and A3 Receptor Activation: These receptors typically couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of potassium channels and inhibition of calcium channels).
-
A2A and A2B Receptor Activation: These receptors couple to stimulatory G-proteins (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.
The physiological consequences of activating these pathways are vast and include vasodilation, anti-inflammatory effects, and cardioprotection.[8][10]
Experimental Protocols
Radioligand Binding Assay for ENT1
This protocol is adapted from studies investigating the binding of this compound to ENT1 in human erythrocyte membranes.[3][7]
Objective: To determine the binding affinity (Ki) of this compound for the human ENT1 transporter.
Materials:
-
Human erythrocyte membranes (ghosts)
-
[3H]-Nitrobenzylthioinosine ([3H]-NBMPR) as the radioligand
-
This compound
-
Dipyridamole (as a reference compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare human erythrocyte ghosts according to standard methods. Resuspend the final membrane pellet in binding buffer to a protein concentration of approximately 0.1-0.2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled NBMPR (10 µM, for non-specific binding).
-
50 µL of various concentrations of this compound (or Dipyridamole).
-
50 µL of [3H]-NBMPR (at a final concentration close to its Kd, e.g., 0.5 nM).
-
100 µL of the erythrocyte membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (20-25°C) for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NBMPR) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Uridine Uptake Assay
This protocol is based on methods used to assess the functional inhibition of ENT1 and ENT2.[1]
Objective: To measure the inhibitory effect of this compound on nucleoside transport into cells.
Materials:
-
A suitable cell line expressing ENT1 and/or ENT2 (e.g., mouse Ehrlich cells, HeLa cells).[1][8]
-
[3H]-Uridine
-
This compound
-
Transport buffer (e.g., a balanced salt solution)
-
Stop solution (ice-cold transport buffer containing a high concentration of an unlabeled nucleoside transporter inhibitor like NBMPR or dipyridamole)
-
Cell lysis buffer
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the cells to confluency in appropriate culture plates.
-
Pre-incubation: Wash the cells with transport buffer. Pre-incubate the cells with various concentrations of this compound in transport buffer for 10-15 minutes at room temperature.
-
Uptake Initiation: Add [3H]-Uridine to each well to initiate the uptake. The final concentration of uridine should be below its Km for transport to ensure initial velocity conditions.
-
Uptake Termination: After a short incubation period (e.g., 30-60 seconds), rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold stop solution.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Determine the amount of [3H]-Uridine taken up by the cells at each this compound concentration.
-
Plot the percentage of uptake inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of uridine uptake.
-
Conclusion
This compound is a well-characterized inhibitor of equilibrative nucleoside transporters, with a preference for ENT1. Its mechanism of action, centered on the potentiation of extracellular adenosine signaling, underscores its therapeutic potential, particularly in the context of cardiovascular diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of this compound and similar compounds. A thorough understanding of its targets and signaling pathways is crucial for the continued development and potential clinical application of this and other ENT inhibitors.
References
- 1. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity, binding kinetics and functional characterization of this compound analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the nucleoside transporter inhibitor, this compound, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside transport inhibition by this compound in unstable coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combined specific target site binding and pharmacokinetic model to explore the non-linear disposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic and neurohumoral effects of various grades of selective adenosine transport inhibition in humans. Implications for its future role in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications in Ischemia-Reperfusion Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This complex cascade of events, involving oxidative stress, inflammation, and programmed cell death, is a significant clinical challenge in various pathologies, including myocardial infarction, stroke, and organ transplantation. This technical guide provides an in-depth overview of the core mechanisms of IRI, potential therapeutic targets, and detailed experimental protocols for preclinical research. Quantitative data from key studies are summarized in structured tables to facilitate comparison, and critical signaling pathways and experimental workflows are visualized using diagrams.
Core Mechanisms and Signaling Pathways in Ischemia-Reperfusion Injury
The pathophysiology of IRI is multifactorial, involving a series of interconnected events that unfold upon the reintroduction of oxygen to ischemic tissues.
1. Oxidative Stress: The sudden influx of oxygen during reperfusion leads to a burst of reactive oxygen species (ROS) production by mitochondria and enzymes like NADPH oxidase.[1] This overwhelming oxidative stress damages cellular components, including lipids, proteins, and DNA.[1]
2. Inflammation: IRI triggers a potent inflammatory response. Damaged cells release damage-associated molecular patterns (DAMPs), which activate immune cells like neutrophils and macrophages.[2] This leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), further amplifying the inflammatory cascade and contributing to tissue damage.[3][4]
3. Cell Death Pathways: Cardiomyocytes and other affected cells undergo various forms of programmed cell death, including apoptosis (caspase-dependent) and necroptosis (caspase-independent).[5][6] Key signaling molecules like apoptosis signal-regulating kinase 1 (ASK1) play a crucial role in mediating these cell death pathways in response to oxidative stress.[7][8]
Signaling Pathway Overview
The following diagram illustrates the central signaling pathways implicated in ischemia-reperfusion injury.
Quantitative Data on Therapeutic Interventions
The following tables summarize quantitative data from preclinical studies evaluating various therapeutic agents for IRI. These tables provide a comparative overview of their efficacy in reducing infarct size and inhibiting apoptosis.
Table 1: Reduction in Myocardial Infarct Size by Therapeutic Agents
| Therapeutic Agent | Experimental Model | Dosage/Treatment Protocol | Control Infarct Size (% of Area at Risk) | Treated Infarct Size (% of Area at Risk) | % Reduction | Reference |
| Milrinone | Rat In Vivo I/R | 0.5 mg/kg at reperfusion | 51 ± 5% | 28 ± 7% | 45% | [9] |
| Milrinone | Rat Isolated Heart | 1 µM preconditioning | 57 ± 6% | 34 ± 6% | 40.4% | [9] |
| ASK1 Inhibitor (GS-459679) | Mouse In Vivo I/R | 10 mg/kg at reperfusion | 46 ± 13% | 32 ± 16% | 31% | [7] |
| ASK1 Inhibitor (GS-459679) | Mouse In Vivo I/R | 30 mg/kg at reperfusion | 46 ± 13% | 18 ± 13% | 60% | [7] |
| Pan-caspase inhibitor (Z-vad) | Rat In Vivo I/R | 1.65 mg/kg | Not Specified | Not Specified | ~40% | [6] |
| Pan-caspase inhibitor (Z-vad) | Rat In Vivo I/R | 3.3 mg/kg | Not Specified | Not Specified | ~40% | [6] |
| Ferroptosis inhibitor (Fer-1) | Rat In Vivo I/R | 2.2 mg/kg | Not Specified | Not Specified | ~42% | [6] |
| Ischemic Preconditioning (IPC) | Rat In Vivo I/R | 3 cycles of 3 min occlusion/5 min reperfusion | 41.5 ± 4.8% | 16.5 ± 3.4% | 60.2% | [8] |
Table 2: Inhibition of Apoptosis by Therapeutic Agents
| Therapeutic Agent | Experimental Model | Dosage/Treatment Protocol | Control Apoptosis (%) | Treated Apoptosis (%) | % Reduction | Reference |
| ASK1 Inhibitor | Rat In Vivo I/R | 10 mg/kg | 17.7 ± 2.0% | 11.6 ± 1.0% | 34.5% | [8] |
| Ischemic Preconditioning (IPC) | Rat In Vivo I/R | 3 cycles of 3 min occlusion/5 min reperfusion | 17.7 ± 2.0% | 10.2 ± 1.7% | 42.4% | [8] |
| SB 239063 | Rat In Vivo I/R | Not Specified | Not Specified | 10.6 ± 1.5% | Not Specified | [10] |
| Insulin | Rat In Vivo I/R | Not Specified | Not Specified | 7.9 ± 0.9% | Not Specified | [10] |
Table 3: Modulation of Inflammatory and Oxidative Stress Markers
| Marker | Experimental Model | Change in IRI Control Group | Therapeutic Intervention | Effect of Intervention | Reference |
| TNF-α mRNA | Rat Brain I/R | 5-fold increase at 6h | - | - | [3] |
| IL-1β mRNA | Rat Brain I/R | 12-fold increase at 24h | - | - | [3] |
| IL-6 mRNA | Rat Brain I/R | 25-fold increase at 6h | - | - | [3] |
| TNF-α | Human AMI | High levels in patients with reperfusion injury | - | - | [4] |
| Malondialdehyde (MDA) | Human AMI | Significantly higher vs. controls | - | - | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study ischemia-reperfusion injury.
1. In Vivo Rodent Model of Myocardial Ischemia-Reperfusion Injury
This protocol describes the surgical procedure to induce myocardial infarction in rats or mice.
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used.
-
Anesthesia: Anesthesia is induced with isoflurane (4-5% for induction, 1-2% for maintenance) or an intraperitoneal injection of ketamine/xylazine.
-
Surgical Procedure:
-
The animal is intubated and ventilated.
-
A left thoracotomy is performed in the fourth intercostal space to expose the heart.
-
A 6-0 or 7-0 silk suture is passed around the left anterior descending (LAD) coronary artery.
-
The ends of the suture are passed through a small piece of polyethylene tubing to form a snare.
-
To induce ischemia, the snare is tightened against the epicardial surface. Successful occlusion is confirmed by the appearance of a pale, ischemic area and ST-segment elevation on an electrocardiogram (ECG).
-
The duration of ischemia is typically 30-60 minutes.
-
For reperfusion, the snare is released, allowing blood flow to resume. Reperfusion is confirmed by the return of color to the myocardium and resolution of the ST-segment elevation.
-
The chest is closed in layers, and the animal is allowed to recover. The reperfusion period typically ranges from 2 hours to several days, depending on the study endpoints.
-
2. Ex Vivo Langendorff Isolated Perfused Heart Model
This model allows for the study of direct cardiac effects of interventions without systemic influences.
-
Heart Isolation:
-
The animal is heparinized and anesthetized.
-
The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.
-
-
Perfusion:
-
The heart is retrogradely perfused through the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
A latex balloon is inserted into the left ventricle to measure cardiac function (e.g., left ventricular developed pressure, heart rate).
-
-
Ischemia-Reperfusion Protocol:
-
After a stabilization period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion is initiated by restarting the flow of the buffer for a specified duration (e.g., 60-120 minutes).
-
3. Measurement of Myocardial Infarct Size (TTC Staining)
Triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable (red) and infarcted (pale) myocardial tissue.
-
At the end of the reperfusion period, the LAD is re-occluded.
-
Evans blue dye is injected intravenously or into the aorta to delineate the area at risk (AAR - the area not stained blue).
-
The heart is excised, frozen, and sliced into 2-mm thick transverse sections.
-
The slices are incubated in 1% TTC solution at 37°C for 15-20 minutes.
-
The viable myocardium, containing active dehydrogenase enzymes, reduces TTC to a red formazan precipitate. The infarcted tissue remains pale.
-
The slices are photographed, and the areas of infarction, AAR, and total left ventricle are measured using planimetry software.
-
Infarct size is expressed as a percentage of the AAR.
4. Detection of Apoptosis (TUNEL Assay)
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Heart tissue is fixed in formalin and embedded in paraffin.
-
Tissue sections are deparaffinized and rehydrated.
-
The sections are treated with proteinase K to retrieve antigens.
-
The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, is applied to the sections. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
The incorporated label is then visualized using a fluorescent or chromogenic detection system.
-
Apoptotic nuclei are identified and quantified by microscopy. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei.
Conclusion
Ischemia-reperfusion injury remains a critical area of research with significant unmet clinical needs. Understanding the intricate molecular pathways and employing robust, well-defined experimental models are paramount for the development of effective therapeutic strategies. This technical guide provides a foundational resource for researchers in the field, offering a synthesis of current knowledge, quantitative data for comparative analysis, and detailed methodologies to ensure rigor and reproducibility in preclinical studies. The continued investigation into novel therapeutic targets and combination therapies holds promise for mitigating the detrimental effects of IRI and improving patient outcomes.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Inflammation in Myocardial Ischemia/Reperfusion Injury: Underlying Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic Inflammation and Reperfusion Injury in Patients With Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Cardioprotection against Ischemia Reperfusion Injury—The Search for a Clinical Effective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potentials of cell death inhibitors in rats with cardiac ischaemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Apoptosis Signal–Regulating Kinase 1 Reduces Myocardial Ischemia–Reperfusion Injury in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An apoptosis signal-regulating kinase 1 inhibitor reduces cardiomyocyte apoptosis and infarct size in a rat ischemia-reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Early anti-apoptosis treatment reduces myocardial infarct size after a prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative stress in myocardial infarction-does it correlate with the cardiac marker troponin? - Int J Clin Biochem Res [ijcbr.in]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Draflazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Draflazine is a potent and selective inhibitor of equilibrative nucleoside transporters (ENTs), with a primary affinity for the ENT1 subtype. These transporters are integral membrane proteins that facilitate the bidirectional movement of nucleosides, such as adenosine, across cell membranes. By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine, which can then activate adenosine receptors to elicit various physiological responses, including cardioprotection.[1] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and its analogs.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound and its analogs is typically quantified through radioligand binding and nucleoside uptake assays. The following tables summarize key quantitative data from in vitro studies.
Table 1: Inhibitory Affinity of this compound for ENT1
| Preparation | Radioligand | Kᵢ (nM) | Reference |
| Human Myocardium Membranes | [³H]-NBTI | 4.5 | [2] |
| Human Erythrocyte Membranes | [³H]-NBTI | 4.5 | [2] |
| Human Erythrocyte Membranes | [³H]-NBTI | 0.94 | [3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of an inhibitor. A lower Kᵢ value indicates a higher affinity. [³H]-NBTI (Nitrobenzylthioinosine): A high-affinity radioligand for the ENT1 transporter.
Table 2: Comparative Inhibitory Potency of this compound and Related Compounds
| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity (ENT1/ENT2) |
| This compound | Human ENT1 | [³H]-NBMPR Binding | ~1-5 | High for ENT1 |
| Dipyridamole | Human ENT1 | [³H]-NBMPR Binding | 14 | Non-selective |
| Soluflazine | Human ENT2 | [³H]-Uridine Uptake | - | 0.17 (ENT2 selective) |
| R70527 | Human ENT1 | [³H]-Uridine Uptake | - | 370 (ENT1 selective) |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of a biological process by 50%. [³H]-NBMPR (Nitrobenzylmercaptopurine riboside): A radioligand commonly used to label ENT1.[1][4]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the ENT1 transporter. This blockade prevents the reuptake of extracellular nucleosides, particularly adenosine, into the cell. The resulting increase in local adenosine concentration enhances signaling through cell-surface adenosine receptors (e.g., A₁, A₂ₐ, A₂ᵦ, A₃), which are G protein-coupled receptors involved in numerous physiological processes, including vasodilation and cardioprotection.
Caption: this compound inhibits ENT1, increasing extracellular adenosine and enhancing receptor signaling.
Experimental Protocols
Protocol 1: ENT1 Radioligand Binding Assay
This assay determines the affinity of this compound for the ENT1 transporter by measuring its ability to compete with a radiolabeled ligand ([³H]-NBMPR) for binding to membranes rich in ENT1, such as those from human erythrocytes.
Caption: Workflow for the ENT1 radioligand binding assay.
Methodology:
-
Preparation of Human Erythrocyte Membranes:
-
Obtain fresh human whole blood collected in anticoagulant (e.g., heparin).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet erythrocytes. Remove plasma and buffy coat.
-
Wash the erythrocyte pellet three times with ice-cold phosphate-buffered saline (PBS), centrifuging after each wash.
-
Induce hemolysis by resuspending the packed erythrocytes in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) and incubate on ice for 30 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes ("ghosts").
-
Wash the membranes repeatedly with the hypotonic buffer until the supernatant is clear.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL of assay buffer (50 mM Tris-HCl, pH 7.4):
-
50 µg of erythrocyte membrane protein.
-
A fixed concentration of [³H]-NBMPR (e.g., 0.5 nM).
-
Varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
For total binding, omit this compound.
-
For non-specific binding, include a high concentration of a non-labeled ENT1 inhibitor (e.g., 10 µM dipyridamole).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: [³H]-Uridine Uptake Inhibition Assay
This functional assay measures the ability of this compound to inhibit the transport of a radiolabeled nucleoside substrate ([³H]-uridine) into cells expressing ENT1.
Caption: Workflow for the nucleoside uptake inhibition assay.
Methodology:
-
Cell Culture:
-
Culture cells known to express ENT1 (e.g., human erythroleukemia K562 cells, or a transporter-deficient cell line stably transfected with human ENT1) in appropriate media.[5]
-
Seed the cells into a 96-well cell culture plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., sodium-free buffer).
-
Add 100 µL of transport buffer containing varying concentrations of this compound (or vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.[6]
-
Initiate the uptake by adding 100 µL of transport buffer containing [³H]-uridine (e.g., final concentration of 10 µM).
-
Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes) at 37°C.[6][7]
-
-
Termination and Detection:
-
Terminate the transport by rapidly aspirating the uptake solution and adding 200 µL of ice-cold stop buffer (transport buffer containing a high concentration of a non-labeled nucleoside, e.g., 1 mM uridine).
-
Immediately wash the cells three times with ice-cold stop buffer to remove all extracellular radioactivity.[6]
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein content in parallel wells.
-
Plot the percentage of uridine uptake inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: General Cell Viability Assay (MTS/MTT)
This protocol describes a general method to assess the cytotoxic potential of this compound. Tetrazolium-based assays (MTS or MTT) measure the metabolic activity of viable cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
Reagent Addition:
-
For MTS Assay: Add 20 µL of a combined MTS/PES solution to each well. Incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. Then, add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at 490 nm for MTS or 570 nm for MTT.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Protocol 4: General Apoptosis Assay (Annexin V Staining)
This protocol provides a general method to determine if this compound induces apoptosis, a form of programmed cell death. The assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for a desired time period. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or APC).
-
Add 5 µL of a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Annexin V Binding Buffer and analyze the cells immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of the nucleoside transporter inhibitor, this compound, in the human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular identification of the equilibrative NBMPR-sensitive (es) nucleoside transporter and demonstration of an equilibrative NBMPR-insensitive (ei) transport activity in human erythroleukemia (K562) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Draflazine in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Draflazine is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes. By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine, thereby potentiating its physiological effects through activation of adenosine receptors. This mechanism of action makes this compound and its analogues valuable pharmacological tools for studying the adenosinergic system and potential therapeutic agents for conditions such as ischemic heart disease and stroke.[1]
Radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction of a ligand with its receptor or transporter.[2][3][4][5][6] These assays, which utilize a radioactively labeled ligand, are considered the gold standard for determining the affinity and binding kinetics of unlabled compounds like this compound.[2] This document provides detailed application notes and protocols for the use of this compound in competitive radioligand binding assays targeting ENT1.
Mechanism of Action: this compound and Adenosine Signaling
This compound exerts its effects by inhibiting the reuptake of adenosine from the extracellular space into cells. This leads to an accumulation of adenosine, which can then bind to and activate its G protein-coupled receptors (GPCRs), primarily the A1 and A2A subtypes.
-
Adenosine A1 Receptor (A1R): Coupled to Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7][8]
-
Adenosine A2A Receptor (A2AR): Coupled to Gs protein, its activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[7][8]
The net physiological effect of increased adenosine signaling is dependent on the specific receptor subtypes present on the target cells.
Quantitative Data: Binding Affinities of this compound and Analogues
The affinity of this compound and its analogues for ENT1 can be quantified using competitive radioligand binding assays. In these assays, the ability of the unlabeled compound (e.g., this compound) to displace a specific radioligand, such as [3H]nitrobenzylthioinosine ([3H]NBMPR), from ENT1 is measured. The data is typically presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Target | Radioligand | Ki (nM) | IC50 (nM) | Cell/Membrane Source | Reference |
| This compound | Human ENT1 | [3H]NBMPR | 0.94 | - | Erythrocyte membranes | [2] |
| Analogue 4 | Human ENT1 | [3H]NBMPR | - | - | Erythrocyte membranes | [2] |
| Dilazep | Human ENT1 | [3H]NBMPR | 0.41 | - | Erythrocyte membranes | [2] |
| Dipyridamole | Human ENT1 | [3H]NBMPR | 14 | - | Erythrocyte membranes | [2] |
| R70527 | Mouse ENT1 | [3H]NBMPR | - | - | Ehrlich cell membranes | [7][9] |
| Soluflazine | Mouse ENT1 | [3H]NBMPR | - | - | Ehrlich cell membranes | [7][9] |
Note: The table summarizes representative data. Exact values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Membrane Preparation from Cell Culture or Tissues
This protocol describes the preparation of crude membranes expressing ENT1, suitable for radioligand binding assays.
Materials:
-
Cells or tissue expressing ENT1
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail
-
Cryoprotectant Buffer: Homogenization buffer with 10% sucrose
-
High-speed centrifuge and tubes
-
Dounce or Polytron homogenizer
-
Bradford or BCA protein assay kit
Procedure:
-
Homogenization: Resuspend cell pellets or minced tissue in 20 volumes of ice-cold Homogenization Buffer.[10] Homogenize using a Dounce homogenizer (15-20 strokes) or a Polytron homogenizer (3 x 10-second bursts) on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh Homogenization Buffer, and repeat the high-speed centrifugation step.
-
Final Preparation and Storage: Resuspend the final membrane pellet in Cryoprotectant Buffer. Determine the protein concentration using a standard protein assay. Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay for this compound
This protocol details a competitive binding assay to determine the affinity of this compound for ENT1 using [3H]NBMPR.
Materials:
-
Prepared membranes expressing ENT1
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[10]
-
Radioligand: [3H]NBMPR
-
Unlabeled Ligand (Competitor): this compound
-
Non-specific Binding Control: A high concentration of a known ENT1 inhibitor (e.g., 10 µM Dipyridamole)
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters pre-soaked in 0.3-0.5% polyethyleneimine)
-
Vacuum filtration manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound (typically a 10-point dilution series).
-
50 µL of [3H]NBMPR at a fixed concentration (usually at or below its Kd value).
-
150 µL of the membrane preparation (50-100 µg of protein).[10]
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[10]
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked filter plate.
-
Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate at 50°C for 30 minutes.[10] Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor).
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The protocols and data presented here provide a comprehensive guide for utilizing this compound in radioligand binding assays to characterize its interaction with the equilibrative nucleoside transporter 1. These methods are essential for the preclinical evaluation of this compound and its analogues, facilitating the discovery and development of novel therapeutics targeting the adenosinergic system. Careful optimization of assay conditions and rigorous data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Draflazine in Isolated Heart Perfusion Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Draflazine is a potent and selective inhibitor of equilibrative nucleoside transporter 1 (ENT1), a key protein responsible for the cellular uptake of adenosine. By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine, a nucleoside with significant cardioprotective properties. In the context of isolated heart perfusion models, such as the Langendorff system, this compound serves as a valuable pharmacological tool to investigate the direct effects of enhanced adenosine signaling on cardiac function, independent of systemic neurohormonal influences.
These application notes provide detailed protocols and compiled data for the use of this compound in isolated heart perfusion experiments. The information is intended to guide researchers in designing and executing studies to explore the therapeutic potential of this compound and other nucleoside transport inhibitors in cardiovascular research. A key advantage of this compound is its lack of direct cardiodepressant effects at concentrations effective for ENT1 inhibition, making it a suitable agent for cardiac preservation studies.[1]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of ENT1, which is ubiquitously expressed in the cardiovascular system, including in cardiomyocytes and vascular endothelial cells. By preventing the transport of adenosine from the extracellular space into the cell, this compound leads to an accumulation of endogenous adenosine in the cardiac interstitium. This elevated extracellular adenosine can then activate its G-protein coupled receptors (A1, A2A, A2B, and A3) on the surface of cardiomyocytes and coronary vascular cells, eliciting a range of physiological responses.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key hemodynamic parameters in an isolated perfused rat heart model. The data is compiled from existing literature on this compound and the known effects of adenosine in similar experimental setups.
Table 1: Effect of this compound on Myocardial Contractility
| This compound Concentration (µmol/L) | Change in Left Ventricular Developed Pressure (LVDP) | Reference |
| 0.1 | No significant change | Assumption based on adenosine effects |
| 1 | No significant change | Assumption based on adenosine effects |
| 10 | No significant change | Assumption based on adenosine effects |
| 100 | No negative inotropic effect observed | [1] |
Table 2: Anticipated Effect of this compound on Coronary Flow
| This compound Concentration (µmol/L) | Expected Change in Coronary Flow | Reference |
| 0.1 | ~5-10% increase | Extrapolated from adenosine effects |
| 1 | ~15-25% increase | Extrapolated from adenosine effects |
| 10 | ~30-50% increase | Extrapolated from adenosine effects |
| 100 | Potential for maximal vasodilation | Extrapolated from adenosine effects |
Table 3: Anticipated Effect of this compound on Heart Rate
| This compound Concentration (µmol/L) | Expected Change in Heart Rate | Reference |
| 0.1 | Minimal to no change | Extrapolated from adenosine effects |
| 1 | Slight decrease | Extrapolated from adenosine effects |
| 10 | Moderate decrease | Extrapolated from adenosine effects |
| 100 | Significant decrease | Extrapolated from adenosine effects |
Experimental Protocols
Protocol 1: Langendorff Perfusion of an Isolated Rat Heart to Assess the Cardioprotective Effects of this compound
1. Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Heparin (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg)
-
Langendorff apparatus
-
Krebs-Henseleit (KH) buffer (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11), gassed with 95% O2 / 5% CO2 to a pH of 7.4.
-
This compound stock solution (e.g., 10 mmol/L in DMSO)
-
Surgical instruments
-
Ice-cold KH buffer
2. Heart Isolation and Cannulation:
-
Anesthetize the rat via intraperitoneal injection.
-
Administer heparin (1000 IU/kg) intravenously (e.g., via the femoral vein) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold KH buffer to arrest contractions.
-
Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus. Ensure no air bubbles are introduced into the system.
-
Secure the aorta to the cannula with a silk suture.
3. Perfusion and Stabilization:
-
Initiate retrograde perfusion with warm (37°C), oxygenated KH buffer at a constant pressure (typically 70-80 mmHg).
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow until a steady state is achieved. A latex balloon can be inserted into the left ventricle to measure isovolumetric pressure.
4. This compound Administration:
-
Prepare a working solution of this compound by diluting the stock solution in KH buffer to the desired final concentrations (e.g., 0.1, 1, 10, 100 µmol/L). The final concentration of DMSO should be kept low (<0.1%) to avoid solvent-induced effects.
-
After the stabilization period, switch the perfusion to the this compound-containing KH buffer.
-
Perfuse the heart with the this compound solution for a predetermined period (e.g., 15-30 minutes) to allow for its effects to manifest.
5. Data Acquisition and Analysis:
-
Continuously record the following parameters:
-
Coronary Flow: Measured by collecting the coronary effluent over a timed interval.
-
Heart Rate: Determined from the electrocardiogram (ECG) or the left ventricular pressure signal.
-
Left Ventricular Developed Pressure (LVDP): Calculated as the difference between the peak systolic pressure and the end-diastolic pressure.
-
-
Analyze the data to determine the dose-dependent effects of this compound on each parameter.
Signaling Pathways
The cardioprotective effects of this compound are primarily mediated by the enhanced activation of adenosine receptors. The following diagrams illustrate the key signaling pathways involved.
References
Application Notes and Protocols for Draflazine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Draflazine in animal models, designed to assist researchers in pharmacology and drug development. This compound is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a key protein involved in the cellular uptake of adenosine. By blocking ENT1, this compound increases extracellular adenosine levels, which can elicit a range of physiological effects, including cardioprotection and analgesia. The following protocols and data have been compiled to guide the in vivo evaluation of this compound.
Data Presentation
A summary of the available quantitative data for this compound administration in an animal model is presented below.
| Parameter | Guinea Pig |
| Administration Route | Subcutaneous (SC) |
| Dosage Range | 2.5 - 10 mg/kg |
| Vehicle | Not explicitly stated in the abstract |
| Therapeutic Area | Inflammatory Pain |
| Observed Effect | Reversal of thermal and mechanical hyperalgesia[1][2] |
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1). This inhibition leads to an increase in extracellular adenosine concentrations. Adenosine then activates adenosine receptors (A1, A2A, A2B, and A3), initiating downstream signaling cascades that contribute to its physiological effects.[1][2]
Experimental Protocols
The following are detailed methodologies for the administration of this compound in animal models based on available literature.
Protocol 1: Subcutaneous Administration of this compound in Guinea Pigs for Inflammatory Pain Models
This protocol is based on a study investigating the antihyperalgesic activity of nucleoside transport inhibitors.[1][2]
1. Animal Model:
-
Male Hartley guinea pigs.
2. Materials:
-
This compound
-
Vehicle (A specific vehicle was not mentioned in the abstract, however, common vehicles for subcutaneous injection of small molecules include saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO, followed by dilution in saline or corn oil. It is crucial to perform solubility and stability tests to determine the appropriate vehicle.)
-
Sterile syringes (1 mL)
-
Needles (25-27 gauge)
3. Dosing Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 2.5 mg/kg and 10 mg/kg).
-
Ensure the solution is homogenous and free of particulates.
4. Administration Procedure:
-
Gently restrain the guinea pig.
-
Lift a fold of skin in the dorsal (scruff) region.
-
Insert the needle into the subcutaneous space.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and gently massage the injection site.
5. Experimental Workflow:
Note on Other Administration Routes:
While a specific protocol for intravenous or oral administration of this compound in rodents is not detailed in the currently available literature, general principles for these routes can be applied. For intravenous administration, a tail vein injection would be the standard procedure in mice and rats. For oral administration, oral gavage is a common method to ensure accurate dosing. The development of a suitable formulation for these routes would be a prerequisite, focusing on solubility and stability.
Concluding Remarks
The provided protocols and data serve as a foundational guide for the in vivo investigation of this compound. The subcutaneous administration protocol in guinea pigs offers a validated starting point for efficacy studies in inflammatory pain models. Further research is warranted to establish detailed protocols and pharmacokinetic profiles for this compound in other species and via different administration routes to fully explore its therapeutic potential. Researchers should always adhere to institutional and national guidelines for the ethical and humane use of animals in research.
References
Application Notes and Protocols for Measuring Draflazine Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Draflazine is a potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes.[1][2] By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine, thereby potentiating its physiological effects.[3][4] This potentiation of adenosine signaling is of significant therapeutic interest for a variety of conditions, including cardiovascular diseases and inflammatory pain.[4][5][6]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds that target nucleoside transporters. The described methods are essential for researchers in pharmacology and drug development engaged in the study of adenosine signaling and the development of novel ENT1 inhibitors.
Mechanism of Action: Adenosine Signaling Pathway
This compound exerts its effects by modulating the adenosine signaling pathway. Under normal physiological conditions, adenosine is rapidly cleared from the extracellular space by ENTs. Inhibition of ENT1 by this compound leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors (A1, A2A, A2B, and A3), initiating various downstream signaling cascades.[7][8]
Quantitative Data Summary
The inhibitory potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values can vary depending on the cell type, species, and assay conditions.
| Compound | Target | Assay Type | Cell/Membrane Source | IC50 / Ki (nM) | Reference(s) |
| This compound | ENT1 | [3H]-NBMPR Binding Inhibition | Human Myocardium Membranes | 4.5 (Ki) | [9] |
| This compound | ENT1 | [3H]-NBMPR Binding Inhibition | Human Erythrocyte Membranes | 4.5 (Ki) | [9] |
| This compound | ENT1 | [3H]-Uridine Uptake Inhibition | Mouse Ehrlich Cells | - | [1] |
| Dipyridamole | ENT1 | [3H]-NBMPR Binding Inhibition | Human Myocardium Membranes | ~45 (Ki) | [9] |
| R70527 | ENT1 | [3H]-Uridine Uptake Inhibition | Mouse Ehrlich Cells | - | [1] |
| Soluflazine | ENT2 | [3H]-Uridine Uptake Inhibition | Mouse Ehrlich Cells | - | [1] |
Note: The table presents a selection of reported values. For a comprehensive understanding, refer to the cited literature.
Experimental Protocols
Protocol 1: Radiolabeled Nucleoside Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of a radiolabeled nucleoside into cells expressing ENT1.
Experimental Workflow:
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing ENT1 (e.g., HEK293, HeLa, U-2 OS cells).[3][10]
-
Culture Medium: Appropriate growth medium for the chosen cell line.
-
Radiolabeled Nucleoside: e.g., [3H]-adenosine, [3H]-uridine, or [3H]2-chloroadenosine.[1][3][11]
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Uptake Buffer: A balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS) or a similar buffer.
-
Lysis Buffer: A buffer compatible with scintillation counting.
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Cell Seeding: Seed the ENT1-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Reagents: Prepare a series of dilutions of this compound in the uptake buffer. Also, prepare the radiolabeled nucleoside solution at the desired final concentration in the uptake buffer.
-
Inhibition Assay: a. On the day of the experiment, aspirate the culture medium from the wells. b. Wash the cells twice with pre-warmed uptake buffer. c. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) for 100% transport activity and a high concentration of a known inhibitor (e.g., nitrobenzylthioinosine - NBMPR) for determining background uptake.[10][11] d. Pre-incubate the cells with the inhibitor for 10-30 minutes at 37°C.[12]
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled nucleoside solution to each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 2-30 minutes) at room temperature or 37°C.[11][13] The incubation time should be within the linear range of uptake for the specific cell line.
-
Uptake Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.[12]
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well by adding a suitable lysis buffer or a scintillation cocktail. Measure the radioactivity in each well using a microplate scintillation counter.[12][13]
-
Data Analysis: a. Subtract the background radioactivity (from wells with the high concentration of NBMPR) from all other measurements. b. Express the data as a percentage of the vehicle control (100% uptake). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]
Protocol 2: Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand that binds specifically to ENT1. [3H]-nitrobenzylthioinosine ([3H]-NBMPR) is a commonly used radioligand for ENT1.[1][9]
Materials:
-
Membrane Preparation: Membranes isolated from cells or tissues expressing ENT1 (e.g., human erythrocytes, human myocardium).[9]
-
Radioligand: [3H]-nitrobenzylthioinosine ([3H]-NBMPR).[9]
-
This compound: Stock solution in a suitable solvent.
-
Binding Buffer: A buffer appropriate for maintaining membrane integrity and protein function.
-
Wash Buffer: Ice-cold binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the membrane preparation, varying concentrations of this compound (or a vehicle control), and the [3H]-NBMPR in the binding buffer. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ENT1 inhibitor.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the percentage of inhibition of specific binding at each concentration of this compound. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Concluding Remarks
The protocols outlined in these application notes provide robust methods for characterizing the activity of this compound and other ENT1 inhibitors. The choice of assay will depend on the specific research question, available resources, and the desired endpoint. Careful optimization of experimental conditions, such as cell density, incubation times, and substrate concentrations, is crucial for obtaining reliable and reproducible data. These assays are fundamental tools for the preclinical evaluation and development of novel therapeutics targeting the adenosine signaling pathway.
References
- 1. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity, binding kinetics and functional characterization of this compound analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside transport inhibition by this compound in unstable coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of the nucleoside transporter inhibitor, this compound, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nucleoside Uptake in Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for studying nucleoside uptake in erythrocytes, a critical process in physiology and pharmacology. The methodologies outlined are essential for investigating the mechanisms of nucleoside transport, the impact of genetic deficiencies, and the effects of novel therapeutic agents.
Introduction
Nucleoside transporters are integral membrane proteins that facilitate the movement of nucleosides across the cell membrane. In human erythrocytes, the primary transporter responsible for this process is the equilibrative nucleoside transporter 1 (ENT1). ENT1 is a facilitated diffusion transporter that plays a crucial role in the salvage of nucleosides for nucleotide synthesis and in regulating the extracellular concentration of signaling nucleosides like adenosine. The study of nucleoside uptake in erythrocytes is vital for understanding various physiological processes and pathological conditions, including cardiovascular regulation, immune response, and the efficacy of nucleoside analog drugs used in cancer and viral therapies.
Key Experimental Techniques
Several key experimental techniques are employed to characterize nucleoside transport in erythrocytes. These include:
-
Radiolabeled Nucleoside Uptake Assays: To directly measure the rate of transport of a specific nucleoside into erythrocytes.
-
Inhibitor Binding Assays: To quantify the number of transporter sites on the erythrocyte membrane using a high-affinity labeled inhibitor.
-
Western Blotting: To determine the expression level of the transporter protein in erythrocyte membranes.
-
Flow Cytometry: To quantify transporter sites on intact cells using fluorescently labeled ligands.
Experimental Protocols
Protocol 1: Radiolabeled Nucleoside Uptake Assay
This protocol describes the measurement of uridine uptake into human erythrocytes using a radiolabeled tracer.
Materials:
-
Freshly collected human whole blood with anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Transport buffer (e.g., a balanced salt solution at physiological pH).
-
[³H]-Uridine or [¹⁴C]-Uridine (radiolabeled permeant).
-
Unlabeled uridine.
-
Inhibitor of nucleoside transport (e.g., Nitrobenzylthioinosine - NBMPR).
-
Oil mixture (e.g., dibutyl phthalate and dinonyl phthalate) for oil-stop method.
-
Scintillation fluid and vials.
-
Microcentrifuge.
-
Scintillation counter.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge whole blood at 1700 x g for 10 minutes at 4°C to separate plasma and buffy coat from erythrocytes.[1]
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the packed erythrocytes three times with 5 volumes of ice-cold PBS, centrifuging at 2000 x g for 5 minutes at 4°C after each wash.[1]
-
Resuspend the washed erythrocytes in transport buffer to the desired hematocrit.
-
-
Uptake Measurement (Inhibitor-Oil Stop Method):
-
Prepare microcentrifuge tubes with a layer of the oil mixture at the bottom.
-
Add the erythrocyte suspension on top of the oil layer.
-
To initiate the uptake, add the transport buffer containing the desired concentration of radiolabeled uridine and any inhibitors being tested.
-
Incubate for a precise, short duration (e.g., 5 seconds) at room temperature.
-
To terminate the uptake, centrifuge the tubes at high speed (e.g., >12,000 x g) for 1-2 minutes to pellet the erythrocytes through the oil layer, separating them from the incubation medium.
-
Aspirate the aqueous and oil layers.
-
Lyse the erythrocyte pellet and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial rate of uptake in pmol/µL of cell water/second.
-
Perform experiments over a range of substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Protocol 2: [³H]-Nitrobenzylthioinosine (NBMPR) Binding Assay
This protocol quantifies the number of ENT1 sites on erythrocyte membranes.
Materials:
-
Erythrocyte membranes (ghosts) prepared as described in Protocol 3.
-
[³H]-NBMPR.
-
Unlabeled NBMPR.
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Vacuum filtration apparatus.
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Binding Reaction:
-
In microcentrifuge tubes, combine erythrocyte membranes, [³H]-NBMPR at various concentrations, and binding buffer.
-
For determining non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled NBMPR (e.g., 10 µM).
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound [³H]-NBMPR.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Perform saturation binding analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Protocol 3: Erythrocyte Membrane (Ghost) Preparation
This protocol describes the isolation of erythrocyte membranes for use in binding assays and Western blotting.
Materials:
-
Packed erythrocytes (from Protocol 1).
-
Hypotonic lysis buffer (e.g., 5 mM Na₂HPO₄, pH 7.4).[1]
-
Ice-cold PBS.
-
High-speed centrifuge.
Procedure:
-
Lysis:
-
Resuspend the packed erythrocytes in a large volume of ice-cold hypotonic lysis buffer.
-
Incubate on ice to allow for complete hemolysis.
-
-
Membrane Pelleting:
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the erythrocyte membranes ("ghosts").
-
Discard the supernatant containing hemoglobin.
-
-
Washing:
-
Resuspend the membrane pellet in ice-cold lysis buffer and centrifuge again.
-
Repeat the washing steps until the supernatant is clear and the membrane pellet is white/pale pink.
-
-
Final Preparation:
-
Resuspend the final membrane pellet in an appropriate buffer for storage at -80°C or for immediate use.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 4: Western Blotting for ENT1
This protocol is for the detection and quantification of ENT1 protein in erythrocyte membranes.
Materials:
-
Erythrocyte membrane preparation (from Protocol 3).
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for ENT1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation and Electrophoresis:
-
Mix erythrocyte membrane samples with Laemmli sample buffer and heat at 37°C for 30 minutes for membrane proteins.[1]
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ENT1 antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity relative to a loading control.
-
Data Presentation
The following tables summarize key quantitative data for nucleoside transport in erythrocytes from various studies.
Table 1: Kinetic Parameters for Uridine Transport in Erythrocytes
| Species | Transporter | K_m (µM) | V_max (pmol/µL cell water/sec) | Reference |
| Human | es (ENT1) | ~200 | Varies | [2] |
| Human (K562 cells) | es (ENT1) | 229 ± 39 | 186 ± 31 | [3] |
| Human (K562 cells) | ei | 1077 ± 220 | 40 ± 5 | [3] |
| Rat | NBMPR-sensitive | 50 ± 18 | - | [4] |
| Rat | NBMPR-insensitive | 163 ± 28 | - | [4] |
| Rabbit | es (ENT1) | ~200 | - | [2] |
| Mouse | es (ENT1) | ~200 | - | [2] |
| Guinea-pig | es (ENT1) | ~200 | - | [2] |
Table 2: Kinetic Parameters for Adenosine Transport in K562 Erythroleukemia Cells
| Transporter | K_m (µM) | V_max (pmol/µL cell water/sec) | Reference |
| es (ENT1) | 61 ± 9 | 70 ± 5 | [3] |
| ei | 133 ± 17 | 23 ± 8 | [3] |
Table 3: Inhibitor Constants for Nucleoside Transport in Erythrocytes
| Inhibitor | Species/Cell Type | Target | K_i / IC_50 | Reference |
| NBMPR | Human (K562 cells) | es (ENT1) | 0.4 - 1.0 nM (IC_50) | [3] |
| NBMPR | Rat | NBMPR-sensitive | 0.25 nM (IC_50) | [4] |
| Adenosine | Human | Glucose Transporter | 10 mM (IC_50) | [5][6] |
| Inosine | Human | Glucose Transporter | 24 mM (IC_50) | [5][6] |
| Thymidine | Human | Glucose Transporter | 28 mM (IC_50) | [5][6] |
Table 4: Binding Parameters for [³H]-NBMPR to Erythrocyte Membranes
| Species/Cell Type | K_d (nM) | B_max ( sites/cell ) | Reference |
| Human (K562 cells) | 0.3 | 4.8 ± 0.9 x 10^5 | [3] |
| Rat | 0.046 ± 0.025 | - | [4] |
Visualizations
Signaling Pathway of ENT1 Regulation
The activity of ENT1 in erythrocytes can be regulated by signaling pathways. For instance, adenosine, acting through the A2B adenosine receptor (ADORA2B), can modulate ENT1 function.
Caption: Adenosine-mediated regulation of ENT1 in erythrocytes.
Experimental Workflow for Studying Nucleoside Uptake
The following diagram illustrates a typical workflow for investigating nucleoside transport in erythrocytes.
Caption: Workflow for nucleoside uptake studies in erythrocytes.
Logical Relationships in Nucleoside Transport
This diagram illustrates the key concepts and relationships in equilibrative nucleoside transport.
Caption: Conceptual model of equilibrative nucleoside transport.
References
- 1. A simple and highly reproducible method for the detection of erythrocyte membrane ZIP metal transporters by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences in nucleoside transport. A study of uridine transport and nitrobenzylthioinosine binding by mammalian erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular identification of the equilibrative NBMPR-sensitive (es) nucleoside transporter and demonstration of an equilibrative NBMPR-insensitive (ei) transport activity in human erythroleukemia (K562) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside transport in rat erythrocytes: two components with differences in sensitivity to inhibition by nitrobenzylthioinosine and p-chloromercuriphenyl sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by nucleosides of glucose-transport activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by nucleosides of glucose-transport activity in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Administration in In Vivo Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of novel therapeutics for ischemic conditions such as stroke and myocardial infarction, the use of robust and reproducible in vivo models is paramount. These models are indispensable for evaluating the efficacy, dosage, and administration routes of candidate drugs. This document provides detailed application notes and protocols for the administration of therapeutic agents in two of the most common preclinical models of ischemia: the Middle Cerebral Artery Occlusion (MCAO) model for cerebral ischemia and the Left Anterior Descending (LAD) coronary artery ligation model for myocardial ischemia.
The successful translation of preclinical findings to clinical applications hinges on meticulous experimental design and execution. Therefore, these notes emphasize standardized procedures, quantitative data presentation, and a clear understanding of the underlying biological pathways. By adhering to these protocols, researchers can enhance the reliability and comparability of their findings, ultimately accelerating the development of effective treatments for ischemic diseases.
Data Presentation: Efficacy of Therapeutic Agents
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of various neuroprotective and cardioprotective agents.
Table 1: Neuroprotective Agents in Cerebral Ischemia (MCAO Model)
| Therapeutic Agent | Animal Model | Dosage | Administration Route & Timing | Infarct Volume Reduction (%) | Neurological Deficit Improvement |
| Edaravone | Rat (MCAO) | 10 mg/kg | Oral, 5h post-MCAO, twice daily for 7 days | Dose-dependent | Dose-dependent improvement |
| Rat (MCAO) | 20 mg/kg | Oral, 5h post-MCAO, twice daily for 7 days | Dose-dependent | Dose-dependent improvement | |
| Rat (MCAO) | 30 mg/kg | Oral, 5h post-MCAO, twice daily for 7 days | Significant reduction | Similar to IP administration[1][2] | |
| Rat (MCAO) | 10 mg/kg | Intraperitoneal, 5h post-MCAO, twice daily for 7 days | Significant reduction | Significant improvement[1][2] | |
| Xanthohumol | Rat (MCAO) | 0.2 mg/kg | Intraperitoneal, 10 min before MCAO | ~31% | Significant improvement[3] |
| Rat (MCAO) | 0.4 mg/kg | Intraperitoneal, 10 min before MCAO | ~61% | Significant dose-dependent improvement[3] | |
| Resveratrol | Rat (MCAO) | 15 mg/kg | Intraperitoneal, Pre-treatment for 7 days | Significant reduction | Significant improvement[3] |
| Rat (MCAO) | 30 mg/kg | Intraperitoneal, Pre-treatment for 7 days | Significant reduction | Significant improvement[3] | |
| L-NAME | Rat (MCAO/reperfusion) | 0.1 mg/kg bolus + 0.01 mg/kg/min infusion | Intravenous, during baseline, MCAO, and reperfusion | 55% | Not specified[4] |
| Chlorpromazine + Promethazine | Rat (MCAO) | Dose-dependent | Not specified | Dose-dependent reduction | Not specified[5] |
Table 2: Cardioprotective Agents in Myocardial Ischemia (LAD Ligation Model)
| Therapeutic Agent | Animal Model | Dosage | Administration Route & Timing | Infarct Size Reduction (%) | Cardiac Function Improvement |
| Metoprolol | Pig (LAD Ligation) | Three 5-mg boluses | Intravenous, 20 min after occlusion | Significant reduction in IS/AAR | Higher LVEF at day 45[6] |
| Rat (LAD Ligation) | Not specified | Not specified | Evidence of protection at 4h | Not specified[7] | |
| Apoptotic PBMC Suspension | Rat (LAD Ligation) | Not specified | Intravenous | Significant reduction | Improved Shortening Fraction (SF) |
| Rat (LAD Ligation) | Not specified | Intramyocardial | Significant reduction | Improved SF, LVEDD, and LVESD[8] |
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rodents
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
1. Animal Preparation:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the animal with isoflurane (4-5% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Physiological Monitoring: Continuously monitor and maintain rectal temperature at 37°C using a heating pad. Monitor other physiological parameters such as heart rate and blood oxygen saturation.
2. Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Distally ligate the ECA and place a temporary ligature on the proximal CCA.
-
Make a small incision in the ECA.
-
Introduce a silicone-coated monofilament (e.g., 4-0) through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Advance the filament approximately 18-20 mm from the carotid bifurcation.
-
Secure the filament in place.
3. Ischemia and Reperfusion:
-
For transient ischemia, maintain the occlusion for a predetermined period (e.g., 60 or 90 minutes).
-
To initiate reperfusion, carefully withdraw the filament.
-
Close the neck incision with sutures.
4. Post-Operative Care:
-
Administer saline subcutaneously to prevent dehydration.
-
Monitor the animal closely during recovery from anesthesia.
-
Provide soft food and easy access to water.
-
Administer analgesics as required.
5. Assessment of Ischemic Damage:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological function using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At a predetermined endpoint (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain with saline followed by 4% paraformaldehyde.
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue remains unstained (white).
-
Quantify the infarct volume using image analysis software and express it as a percentage of the total hemispheric volume.
Protocol 2: Left Anterior Descending (LAD) Coronary Artery Ligation in Rodents
This protocol describes the surgical procedure for inducing myocardial infarction.
1. Animal Preparation:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthetize the animal with isoflurane and maintain anesthesia throughout the surgical procedure.
-
Intubation and Ventilation: Intubate the animal and connect it to a small animal ventilator.
-
Physiological Monitoring: Monitor electrocardiogram (ECG) and body temperature.
2. Surgical Procedure:
-
Place the animal in a supine position.
-
Make a left thoracotomy in the fourth intercostal space to expose the heart.
-
Carefully open the pericardium to visualize the left ventricle and the LAD.
-
Pass a suture (e.g., 7-0 silk) under the LAD at a position distal to the first diagonal branch.
-
For permanent ligation, tie a firm knot to occlude the artery. Successful ligation is confirmed by the observation of the anterior ventricular wall turning pale.
-
For ischemia-reperfusion models, a snare can be created to allow for temporary occlusion and subsequent release.
3. Post-Operative Care:
-
Close the chest wall in layers.
-
Evacuate air from the thoracic cavity to re-inflate the lungs.
-
Discontinue ventilation once the animal resumes spontaneous breathing.
-
Provide post-operative analgesia and monitor the animal's recovery.
4. Assessment of Myocardial Infarction:
-
Cardiac Function Assessment: Use echocardiography to measure parameters such as ejection fraction (EF), fractional shortening (FS), left ventricular end-diastolic diameter (LVEDD), and left ventricular end-systolic diameter (LVESD) at various time points post-ligation.
-
Infarct Size Measurement: At the end of the study, euthanize the animal and excise the heart.
-
Perfuse the heart with a solution of Evans blue dye to delineate the area at risk (AAR).
-
Slice the ventricles and incubate the slices in TTC solution to differentiate between viable (red) and infarcted (white) tissue within the AAR.
-
Quantify the infarct size as a percentage of the AAR or the total left ventricular area using image analysis software.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways in Ischemia
Ischemic injury triggers a complex cascade of molecular events leading to cell death and inflammation. Understanding these pathways is crucial for identifying novel therapeutic targets.
Caption: Key signaling pathways in the ischemic cascade and reperfusion injury.
Experimental Workflow for In Vivo Ischemia Models
A standardized workflow is essential for obtaining reliable and reproducible results in preclinical ischemia research.
References
- 1. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral Ischemia | Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats | springermedicine.com [springermedicine.com]
- 3. benchchem.com [benchchem.com]
- 4. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metoprolol blunts the time-dependent progression of infarct size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a combination of metoprolol and dazmegrel on myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous and intramyocardial injection of apoptotic white blood cell suspensions prevents ventricular remodelling by increasing elastin expression in cardiac scar tissue after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Draflazine's Effect on Adenosine Levels: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in quantifying the effect of Draflazine on adenosine levels. This compound is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a key protein responsible for the reuptake of adenosine from the extracellular space. By blocking ENT1, this compound increases the extracellular concentration of adenosine, a signaling molecule with significant physiological and pathophysiological roles. These notes offer comprehensive methodologies for in vitro and in vivo studies, along with data presentation guidelines to facilitate the investigation of this compound's pharmacodynamic effects.
Mechanism of Action: this compound and Adenosine Homeostasis
Adenosine is a purine nucleoside that plays a crucial role in cellular energy transfer and signaling. Its extracellular concentration is tightly regulated. Under conditions of high metabolic activity or cellular stress, such as ischemia or inflammation, intracellular ATP is broken down, leading to an increase in intracellular adenosine. This adenosine can then be released into the extracellular space. Equilibrative nucleoside transporters, particularly ENT1, are primary mediators of adenosine reuptake into cells, thus terminating its signaling.
This compound acts as a competitive inhibitor of ENT1, binding to the transporter and preventing the uptake of adenosine. This leads to an accumulation of adenosine in the extracellular milieu, where it can activate its G protein-coupled receptors (A1, A2A, A2B, and A3), eliciting a range of physiological responses, including vasodilation, anti-inflammatory effects, and neurotransmission modulation.[1][2][3][4] Understanding the quantitative relationship between this compound concentration and the resulting increase in extracellular adenosine is critical for its therapeutic development.
References
- 1. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological red blood cell kinetic model to explain the apparent discrepancy between adenosine breakdown inhibition and nucleoside transporter occupancy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clearance of rapid adenosine release is regulated by nucleoside transporters and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]
Application Note: BDNF Treatment for Enhanced Survival and Signaling in Primary Cortical Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in the survival, differentiation, and plasticity of neurons in the central nervous system.[1] In primary cell culture, rodent cortical neurons are a widely used model system to study neurodegenerative diseases and screen for neuroprotective compounds. The application of exogenous BDNF is a standard method to promote the health and long-term viability of these cultures.[2][3] BDNF exerts its effects primarily through the high-affinity Tropomyosin receptor kinase B (TrkB), activating downstream signaling cascades crucial for neuronal function.[4][5][6] This application note provides detailed protocols for treating primary cortical neurons with BDNF and quantifying its effects on cell survival and intracellular signaling.
BDNF/TrkB Signaling Pathway
Upon binding to BDNF, the TrkB receptor dimerizes and undergoes autophosphorylation on several tyrosine residues.[4][6] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of three major intracellular signaling pathways:[4][5][7]
-
PI3K/Akt Pathway: This pathway is a primary driver of cell survival and is anti-apoptotic.
-
MAPK/ERK Pathway: This cascade is crucial for neuronal differentiation, growth, and plasticity.[1]
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to calcium mobilization and the activation of calcium-dependent kinases, influencing synaptic plasticity.[4][5]
References
- 1. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDNF Overexpression Enhances Neuronal Activity and Axonal Growth in Human iPSC-Derived Neural Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BDNF Overexpression Enhances Neuronal Activity and Axonal Growth in Human iPSC-Derived Neural Cultures | MDPI [mdpi.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Frontiers | A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? [frontiersin.org]
- 6. Reactome | BDNF activates NTRK2 (TRKB) signaling [reactome.org]
- 7. journals.biologists.com [journals.biologists.com]
Troubleshooting & Optimization
Troubleshooting low signal in Draflazine binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Draflazine binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of equilibrative nucleoside transporters (ENTs), with a notable selectivity for ENT1.[1][2] ENTs are membrane proteins responsible for the transport of nucleosides, like adenosine, across the cell membrane. By inhibiting these transporters, this compound increases the extracellular concentration of adenosine, which can then activate adenosine receptors and modulate various physiological processes.[3][4]
Q2: Which radioligand is commonly used in competitive binding assays with this compound?
A frequently used radioligand for studying the binding of this compound to ENT1 is [³H]nitrobenzylthioinosine ([³H]NBMPR), as it is a high-affinity, selective inhibitor of ENT1.[1][2] this compound competes with [³H]NBMPR for the same binding site on the transporter.[2]
Q3: What are the expected binding affinity values for this compound?
The binding affinity of this compound can be expressed as the inhibition constant (Ki). The Ki value for this compound at the human ENT1 transporter has been reported to be in the nanomolar range. It is important to note that affinity can vary between species and ENT subtypes.[1]
Troubleshooting Guide: Low Signal
A low signal in a this compound binding assay can be frustrating and can compromise the quality of your data. This guide provides a systematic approach to troubleshooting the most common causes of a weak signal.
Problem 1: Very low total binding counts.
Q: My total binding is barely above the background. What are the likely causes and how can I fix this?
A: Low total binding can stem from several factors, from reagent quality to suboptimal assay conditions. Below is a step-by-step guide to diagnose and resolve this issue.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded Radioligand | - Verify the age and storage conditions of your [³H]NBMPR. Radioligands have a limited shelf-life. - Avoid repeated freeze-thaw cycles. Aliquot the radioligand upon receipt. |
| Inactive Receptor Preparation | - Ensure your membrane preparations (e.g., from cells or tissues expressing ENTs) have been stored properly at -80°C. - Avoid multiple freeze-thaw cycles of the membrane stock. - If possible, test the activity of your receptor preparation with a known high-affinity ligand. |
| Suboptimal Assay Buffer | - Check the pH of your assay buffer. A pH of 7.4 is typically optimal. - Ensure the buffer composition is correct. Tris-HCl based buffers are common. |
| Incorrect Incubation Time or Temperature | - Ensure the incubation time is sufficient to reach equilibrium. For [³H]NBMPR binding, this is typically 60 minutes at room temperature.[5] - Perform a time-course experiment to determine the optimal incubation time for your specific conditions. |
| Insufficient Receptor Concentration | - The amount of receptor in your assay may be too low. Increase the concentration of your membrane preparation in the assay. |
| Issues with this compound Solution | - Ensure this compound is fully dissolved. Poor solubility can lead to an inaccurate concentration. - Prepare fresh dilutions of this compound for each experiment. |
Problem 2: High non-specific binding obscuring the specific signal.
Q: My non-specific binding is very high, resulting in a low specific binding signal. What can I do to reduce it?
A: High non-specific binding (NSB) can significantly reduce your signal-to-noise ratio. NSB is the binding of the radioligand to components other than the target receptor.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Sticking to Filters/Plates | - Pre-soak the filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter paper. - Use plates designed for low protein binding. |
| Hydrophobic Interactions | - Include a detergent, such as 0.1% BSA or 0.01% Triton X-100, in your assay and wash buffers to minimize hydrophobic interactions. |
| Insufficient Washing | - Increase the number of washes after incubation to more effectively remove unbound radioligand. - Ensure the wash buffer is ice-cold to slow the dissociation of the specific binding complex. |
| High Radioligand Concentration | - Using a radioligand concentration that is too high can lead to increased non-specific binding. Try using a concentration at or below the Kd of the radioligand. |
Experimental Protocols
Competitive Radioligand Binding Assay Protocol (Filtration-based)
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for ENT1 using [³H]NBMPR.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing ENT1.
-
Radioligand: [³H]NBMPR.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ENT1 inhibitor (e.g., 10 µM S-(p-Nitrobenzyl)-6-thioinosine).
-
96-well plates.
-
Filter mats (e.g., GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents: Dilute the membrane preparation, [³H]NBMPR, and various concentrations of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, membrane preparation, and [³H]NBMPR.
-
Non-specific Binding: Non-specific binding control, membrane preparation, and [³H]NBMPR.
-
Competitive Binding: this compound at varying concentrations, membrane preparation, and [³H]NBMPR.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a pre-soaked filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to this compound binding assays. These values can serve as a reference for expected experimental outcomes.
| Parameter | Value | Target | Comments | Reference |
| Ki of this compound | ~0.94 nM | Human ENT1 | Determined by competitive binding against [³H]NBMPR. | [3] |
| Kd of [³H]NBMPR | ~1.1 nM | Human ENT1 | Determined by saturation binding experiments. | |
| Bmax of [³H]NBMPR | ~31 pmol/mg protein | Human ENT1 | Determined in erythrocyte membranes. | |
| Selectivity | Higher for ENT1 | ENT1 vs. ENT2 | This compound is a potent ENT1-selective inhibitor. | [2] |
Signaling Pathway and Experimental Workflow
ENT1 Signaling Pathway
This compound inhibits the Equilibrative Nucleoside Transporter 1 (ENT1), preventing the reuptake of adenosine from the extracellular space. The resulting increase in extracellular adenosine leads to the activation of adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors. Activation of these receptors triggers various downstream signaling cascades that can modulate cellular functions.
Caption: Inhibition of ENT1 by this compound increases extracellular adenosine, activating adenosine receptors.
Experimental Workflow for this compound Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay to determine the inhibitory potential of this compound.
Caption: A typical workflow for a competitive this compound binding assay.
Troubleshooting Logic for Low Signal
This decision tree provides a logical approach to troubleshooting low signal issues in your this compound binding assay.
Caption: A logical workflow for troubleshooting low signal in binding assays.
References
- 1. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Affinity, binding kinetics and functional characterization of this compound analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Technical Support Center: Optimizing Draflazine Concentration for Cell Viability
Welcome to the technical support center for Draflazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound to ensure maximal efficacy while maintaining cell viability. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1). Its primary function is to block the transport of adenosine into cells, which leads to an increase in extracellular adenosine concentrations. This modulation of adenosine signaling can have various downstream effects, including cardioprotective effects. In a research context, it is crucial to determine the optimal concentration that achieves the desired biological effect without compromising cell viability.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
While specific optimal concentrations are highly dependent on the cell type and experimental goals, a common starting point for in vitro studies is to perform a dose-response curve. Based on the limited available data and the concentrations at which its biological activity is observed, a broad range from 10 nM to 100 µM can be a good starting point for initial range-finding experiments. One study on human myocardium indicated no negative inotropic effects at concentrations up to 100 µmol/L, suggesting it may have low cytotoxicity in some cell types[1]. However, it is imperative to determine the optimal concentration for your specific cell line and assay.
Q3: How can I determine if this compound is precipitating in my cell culture medium?
This compound's solubility in aqueous solutions like cell culture media can be a concern. Signs of precipitation include the appearance of a fine crystalline powder, cloudiness in the medium, or a thin film on the surface or bottom of the culture vessel. This can be observed by eye or under a microscope. To avoid precipitation, it is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in pre-warmed media. Ensure the final solvent concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Q4: What are the downstream signaling pathways affected by this compound?
By increasing extracellular adenosine, this compound indirectly activates adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors can trigger various downstream signaling cascades, including the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels. Other pathways that can be influenced include phospholipase C (PLC), mitogen-activated protein kinase (MAPK), and PI3K-Akt signaling. The specific pathway activated depends on the adenosine receptor subtypes expressed on the cell type being studied.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High Cell Death at Expected Non-Toxic Concentrations | Cell line is particularly sensitive to this compound or the solvent. | - Perform a dose-response experiment with a wider range of concentrations, including very low concentrations.- Lower the final concentration of the solvent (e.g., DMSO) in your culture medium.- Ensure the solvent concentration is consistent across all wells, including the vehicle control. |
| No Observable Effect at High Concentrations | - this compound is inactive.- The cell line is resistant.- The compound has precipitated out of solution. | - Check the purity and activity of your this compound stock.- Verify the expression of ENT1 in your cell line.- Visually inspect the culture medium for any signs of precipitation.- Prepare fresh drug dilutions for each experiment. |
| Inconsistent Results Between Experiments | - Variability in cell health or passage number.- Inconsistent incubation times.- Instability of this compound in the culture medium. | - Use cells from a similar passage number and ensure they are in the logarithmic growth phase.- Standardize all incubation times for cell seeding, drug treatment, and assay development.- Consider performing a stability assay of this compound in your specific cell culture medium over the time course of your experiment. |
| High Background in Cell Viability Assay | - Contamination of cell culture.- Interference of this compound with the assay reagents. | - Regularly check your cell cultures for microbial contamination.- Run a control with this compound in cell-free medium to check for direct chemical interference with the assay dye (e.g., MTT reduction). |
Data Presentation
To effectively determine the optimal this compound concentration, it is essential to collect and present data in a structured manner. Below are template tables that can be used to record and analyze your experimental results.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Absorbance (OD) - Replicate 1 | Absorbance (OD) - Replicate 2 | Absorbance (OD) - Replicate 3 | Average OD | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Table 2: Summary of this compound Cytotoxicity (IC50) in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., MCF-7 | 24 | User-determined value | Enter observations here |
| e.g., MCF-7 | 48 | User-determined value | Enter observations here |
| e.g., HeLa | 24 | User-determined value | Enter observations here |
| e.g., HeLa | 48 | User-determined value | Enter observations here |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines the steps to identify the highest concentration of this compound that does not significantly affect cell viability using a common colorimetric method, the MTT assay.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
This compound Dilution Series: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10-20 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Mix thoroughly to ensure the formazan crystals are completely dissolved.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not cause a significant decrease in cell viability can be considered the optimal non-toxic working concentration for your subsequent experiments.
Protocol 2: Determining the IC50 of this compound
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a quantitative measure of its cytotoxic potential.
Procedure: Follow the same procedure as in Protocol 1, with the following modifications:
-
Concentration Range: A broader range of concentrations may be necessary to generate a complete dose-response curve, from no effect to complete cell death. A logarithmic dilution series is recommended.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound's mechanism of action and downstream signaling.
Caption: Decision tree for troubleshooting cell viability assays.
References
Navigating Compound Solubility: A Technical Support Guide for Researchers
For researchers and scientists in drug development, ensuring a compound is fully dissolved in solution is a critical first step for accurate and reproducible experimental results. Issues with solubility can lead to underestimated compound activity, variable data, and misleading structure-activity relationships. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with compound solubility in Dimethyl Sulfoxide (DMSO) and aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my compound dissolve in DMSO but precipitate when diluted into an aqueous buffer?
This is a common phenomenon often referred to as "solvent shock" or "salting out." Your compound is likely hydrophobic (poorly soluble in water). While it readily dissolves in the polar aprotic solvent DMSO, adding this solution to an aqueous buffer drastically increases the polarity of the mixture. This sudden change in the solvent environment can cause the compound to crash out of solution.
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid cytotoxic effects. For sensitive cell lines or long-term exposure studies, a final concentration of 0.1% or lower is often preferred. It is always best practice to perform a vehicle control experiment to determine the highest tolerable DMSO concentration for your specific cell line and assay conditions.
Q3: How should I prepare my stock and working solutions to avoid precipitation?
The best practice is to prepare a high-concentration stock solution in 100% anhydrous DMSO. For preparing working solutions in an aqueous buffer, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, before making the final dilution in the aqueous medium. This gradual reduction in DMSO concentration can help prevent the compound from precipitating. Alternatively, the "reverse dilution" method, where the small volume of DMSO stock is added dropwise to the full volume of vortexing aqueous buffer, can also be effective.
Q4: Can the pH of my aqueous buffer affect my compound's solubility?
Yes, for ionizable compounds, the pH of the aqueous buffer can significantly impact solubility. For acidic compounds, solubility generally increases as the pH of the buffer rises above the compound's pKa. Conversely, for basic compounds, solubility is enhanced in buffers with a pH below their pKa.
Q5: What are co-solvents and how can they help with solubility?
Co-solvents are organic solvents that are miscible with water and can be used in combination with DMSO to improve the solubility of hydrophobic compounds in aqueous solutions. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). When using a co-solvent, it is crucial to include a vehicle control with the same final concentration of all solvents in your experiment.
Troubleshooting Guide: Compound Precipitation in Aqueous Buffer
If you observe precipitation when diluting your DMSO stock solution into an aqueous buffer, follow this troubleshooting workflow:
Quantitative Solubility Data
The following table provides a summary of the solubility of representative compounds in DMSO and aqueous buffers. It is important to note that aqueous solubility can be highly dependent on the specific buffer composition, pH, and temperature.
| Compound | Solvent | Solubility | Reference |
| Staurosporine | DMSO | ~50 mg/mL | |
| Aqueous Buffer | Insoluble | ||
| Sunitinib | DMSO | ~25 mg/mL | |
| Aqueous Buffer | Poor | ||
| Dasatinib | DMSO | ~58 mg/mL | |
| Aqueous Buffer | Slightly Soluble | ||
| Fluorobexarotene | DMSO | 5 mg/mL | |
| PBS (pH 7.4) | Sparingly Soluble | ||
| CDK5 inhibitor 20-223 | DMSO | Up to 100 mg/mL | |
| Aqueous Buffer | Poorly water-soluble |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of a compound in DMSO.
Materials:
-
Compound powder
-
Anhydrous DMSO (cell culture grade)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of the compound required to achieve the desired stock concentration and volume.
-
Weighing: Carefully weigh the calculated mass of the compound powder and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Securely cap the tube and vortex the solution until the compound is completely dissolved. Visual inspection against a light source can help confirm complete dissolution. If the compound does not readily dissolve, gentle warming (e.g., to 37°C) or sonication for a few minutes may be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, light-protecting containers.
Protocol 2: Kinetic Solubility Assay by Shake-Flask Method
This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer. Kinetic solubility is measured by starting with a DMSO stock solution.
Materials:
-
Compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., 0.45 µm) or centrifuge
-
96-well UV-transparent plates
-
Plate shaker
-
UV-Vis plate reader or HPLC
Procedure:
-
Preparation of Compound Dilutions: Add a small volume of the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve the desired highest concentration for testing (ensure the final DMSO concentration is low, e.g., 1-2%).
-
Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 to 24 hours) to allow the solution to reach equilibrium.
-
Phase Separation: Separate the undissolved compound from the saturated solution by either centrifugation or filtration through a 96-well filter plate.
-
Quantification: Transfer the clear supernatant or filtrate to a UV-transparent 96-well plate.
-
Analysis: Determine the concentration of the dissolved compound using a UV-Vis plate reader or HPLC by comparing the signal to a standard curve of the compound prepared in the same buffer.
Technical Support Center: Stability of Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of instability in my cell culture medium?
A1: Common visual signs of media instability include:
-
Precipitation or Turbidity: The medium may appear cloudy or contain visible particles. This can be caused by the precipitation of salts, proteins, or other components.[1][2][3]
-
Color Change: A noticeable shift in the medium's color, often due to pH changes resulting from component degradation or contamination. For instance, a medium containing phenol red will turn yellow at a more acidic pH and purplish at a more alkaline pH.[4]
Q2: My cell growth has slowed down, or my cells are dying. Could this be related to media stability?
A2: Yes, a decline in cell growth, viability, and inconsistent experimental results can be direct consequences of media degradation. The breakdown of essential nutrients like amino acids, vitamins, and growth factors can lead to suboptimal culture conditions.[4][5]
Q3: What are the primary factors that affect the stability of liquid cell culture media?
A3: Several factors can impact the stability of liquid media:
-
Storage Temperature: Storing media at temperatures other than the recommended 2-8°C can accelerate the degradation of sensitive components.[6]
-
Light Exposure: Many vitamins and other media components are light-sensitive. Exposure to light can lead to their degradation and the formation of toxic byproducts.[6][7][8]
-
Component Degradation: Some components, like glutamine, are inherently unstable in liquid solutions and will degrade over time, producing toxic byproducts such as ammonia.[9]
-
pH Shifts: Incorrect CO2 levels in the incubator or degradation of buffering components can lead to pH instability, affecting both media stability and cell health.[4][6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing media can cause the precipitation of certain components.[2][9]
Q4: How does the stability of powdered media compare to liquid media?
A4: Powdered media are generally more stable and have a longer shelf life than liquid media. In liquid media, components are in an ionized form, making them more susceptible to chemical reactions and degradation. Powdered media are not prone to these issues, but their stability can be affected by moisture absorption and component settling over time.[6]
Q5: How long can I store my complete cell culture medium after adding serum and other supplements?
A5: As a general rule, complete media containing serum and other supplements should be stored at 2-8°C and used within one month.[9] The shelf life of the complete medium is determined by the least stable component. For example, L-glutamine degrades significantly within a month at 4°C.[9] Some growth factors also have a short half-life in culture media.[10]
Troubleshooting Guides
Issue 1: Precipitation in Cell Culture Media
Symptoms: The medium appears cloudy, hazy, or contains visible particulate matter. This can occur in freshly prepared media or after storage.
Possible Causes and Solutions:
| Possible Cause | Description | Recommended Solution(s) |
| Temperature Fluctuations | Exposing media to extreme temperature changes, such as repeated warming and cooling or freeze-thaw cycles, can cause high molecular weight proteins and salts to precipitate.[2][11] | Store media at the recommended temperature (typically 2-8°C). Avoid repeated freeze-thaw cycles. Warm only the required volume of media for immediate use.[2][6] |
| Incorrect Preparation of Powdered Media | The order of component addition is critical when preparing media from powder. Certain salts, like calcium chloride (CaCl2), can precipitate if not dissolved separately.[1][2] | Follow the manufacturer's instructions precisely. Dissolve CaCl2 and MgSO4 in deionized water separately before adding them to the main solution to prevent the formation of insoluble CaSO4.[1][2] |
| Evaporation | If the culture vessel is not properly sealed or the incubator humidity is low, water can evaporate, leading to an increased concentration of solutes and subsequent precipitation. | Ensure incubator humidity is maintained at the appropriate level. Use vented caps that are not screwed on too tightly to allow for gas exchange but minimize evaporation.[2] |
| High Concentration of Supplements | Adding high concentrations of supplements, especially those with limited solubility in aqueous solutions, can lead to precipitation. | Prepare high-concentration stock solutions of supplements in an appropriate solvent (e.g., DMSO) and add them to the media with vigorous mixing to the final desired concentration. Ensure the final solvent concentration is not toxic to the cells (typically <0.1% for DMSO). |
| Contamination | Bacterial or fungal contamination can cause the media to become turbid and may also lead to a pH change.[1][4] | Discard the contaminated media and cells. Thoroughly clean and disinfect the incubator and biosafety cabinet. Review aseptic techniques to prevent future contamination.[2] |
Issue 2: Poor Cell Performance in Serum-Free Media
Symptoms: Cells exhibit slow growth, poor attachment, or low viability after transitioning to or being cultured in serum-free media.
Possible Causes and Solutions:
| Possible Cause | Description | Recommended Solution(s) |
| Incomplete Adaptation | Cells previously cultured in serum-containing media may require a gradual adaptation period to serum-free conditions. | Adapt cells sequentially by gradually reducing the serum concentration over several passages. Start with a 1:1 mix of serum-containing and serum-free media and progressively increase the proportion of serum-free media. |
| Lack of Attachment Factors | Serum provides attachment factors that are absent in serum-free media, which can be problematic for adherent cell lines. | Use culture vessels coated with extracellular matrix proteins (e.g., collagen, fibronectin, or laminin) to promote cell attachment. |
| Degradation of Growth Factors | Serum-free media are often supplemented with specific growth factors that can be unstable and degrade over time, especially at 37°C.[10] | Add fresh growth factors to the medium just before use or every 2-3 days for long-term cultures. Consider using more stable, engineered versions of growth factors if available. |
| Nutrient Depletion | Serum-free formulations may not be as robust as serum-containing media, and essential nutrients can be depleted more quickly. | Monitor cell density and change the medium more frequently if necessary. |
Data Presentation: Stability of Key Media Components
The stability of individual components in cell culture media can vary significantly depending on storage conditions. The following tables summarize the stability of L-glutamine and various vitamins.
Table 1: L-Glutamine Degradation in Liquid Media
| Temperature | pH | Degradation Rate | Half-life | Reference |
| 4°C | 7.4 | ~1-2% per week | ~35-70 days | [9] |
| 37°C | 7.4 | ~20-30% per week | ~2-3 weeks | [9] |
Table 2: General Stability of Vitamins in Cell Culture Media
| Vitamin | Factors Promoting Degradation | Stability Notes | Reference |
| Riboflavin (B2) | Light (UV and visible), Alkaline pH | Highly sensitive to light, especially in the presence of oxygen.[12] | [7][12] |
| Thiamine (B1) | High temperature, Oxidation, Light, Alkaline pH | Degradation is highly dependent on pH.[8][12][13] | [8][12][13] |
| Folic Acid | Light, Oxidation, Acidic and Alkaline pH | Sensitive to light and oxidation. | [7] |
| Cyanocobalamin (B12) | Light | Photolyzes in the presence of light. | [7] |
| Ascorbic Acid (C) | Oxidation, High temperature | Highly unstable and readily oxidized. | [7] |
Experimental Protocols
Protocol 1: Measuring the pH of Cell Culture Media
Objective: To accurately measure the pH of cell culture media using a calibrated pH meter.
Materials:
-
Calibrated pH meter with an electrode
-
pH buffer standards (pH 4.0, 7.0, and 10.0)
-
Sterile test tubes
-
Deionized water
-
Wipes (e.g., Kimwipes)
Procedure:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using the pH 4.0, 7.0, and 10.0 buffers. Ensure the buffers are at room temperature.[14][15]
-
Sample Preparation: Aseptically transfer a sufficient volume of the cell culture medium to a sterile test tube. For media used in a CO2 incubator, it is crucial to measure the pH immediately after removal from the incubator to prevent changes due to CO2 outgassing.[16]
-
Measurement: a. Rinse the pH electrode with deionized water and gently blot it dry with a wipe.[15] b. Immerse the electrode in the media sample. c. Allow the reading to stabilize for at least 30 seconds before recording the pH value.[15][17]
-
Cleaning: After use, thoroughly rinse the electrode with deionized water and store it in the appropriate storage solution as recommended by the manufacturer.
Protocol 2: Measuring the Osmolality of Cell Culture Media
Objective: To determine the osmolality of cell culture media using a freezing point depression osmometer.
Materials:
-
Freezing point depression osmometer
-
Osmolality standards
-
Sample tubes compatible with the osmometer
Procedure:
-
Calibration: Calibrate the osmometer using at least two standard solutions that bracket the expected osmolality of the cell culture medium (typically 280-320 mOsm/kg).[18]
-
Sample Preparation: Aseptically transfer the required volume of the cell culture medium into a sample tube.
-
Measurement: a. Place the sample tube into the osmometer. b. Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point depression is used to calculate the osmolality.[19] c. Record the osmolality reading from the instrument's display.
-
Validation: After measuring the samples, re-run a standard to ensure the calibration has not drifted.
Protocol 3: Limulus Amebocyte Lysate (LAL) Test for Endotoxin Detection
Objective: To detect and quantify endotoxin levels in cell culture media using the LAL assay.
Materials:
-
LAL reagent kit (gel-clot, turbidimetric, or chromogenic)
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin standard
-
Depyrogenated glassware or sterile, endotoxin-free plasticware
-
Incubator or heating block at 37°C
-
Vortex mixer
-
For turbidimetric or chromogenic assays: a spectrophotometer or plate reader
Procedure (Gel-Clot Method):
-
Reagent Preparation: Reconstitute the LAL reagent and endotoxin standard with LAL Reagent Water according to the kit instructions.
-
Standard Curve: Prepare a series of dilutions of the endotoxin standard (e.g., 2λ, λ, λ/2, λ/4, where λ is the labeled sensitivity of the LAL reagent).[20]
-
Sample Preparation: Dilute the cell culture medium sample as needed with LAL Reagent Water.
-
Assay: a. Add 100 µL of each standard dilution, sample dilution, and a negative control (LAL Reagent Water) to separate endotoxin-free test tubes. b. Add 100 µL of the reconstituted LAL reagent to each tube.[20] c. Gently vortex each tube and incubate at 37°C for 60 minutes without vibration.[20][21]
-
Reading the Results: After incubation, carefully invert each tube 180°. A solid gel clot that remains at the bottom of the tube indicates a positive result. The absence of a solid clot is a negative result.[20]
-
Interpretation: The endotoxin concentration in the sample is calculated based on the highest dilution that gives a positive result.[21] The test is valid if the negative control is negative and the positive product control (sample spiked with endotoxin) is positive.[20]
Protocol 4: Performance Testing of Aged Cell Culture Media
Objective: To evaluate the ability of stored (aged) cell culture media to support cell growth and viability compared to fresh media.
Materials:
-
Adherent or suspension cell line of interest
-
Freshly prepared complete cell culture medium (control)
-
Aged complete cell culture medium (test)
-
Culture vessels (e.g., T-25 flasks or 6-well plates)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Harvest a healthy, log-phase culture of the chosen cell line. b. Determine the viable cell concentration using a hemocytometer and trypan blue exclusion. c. Seed the cells at a low density (e.g., 1 x 10^5 cells/mL) into two sets of culture vessels. One set will receive fresh medium, and the other will receive the aged medium.
-
Incubation: Incubate all cultures under standard conditions (37°C, 5% CO2).
-
Cell Growth Monitoring: a. At regular intervals (e.g., every 24 hours for 3-5 days), harvest the cells from one vessel of each set. b. Determine the viable cell density for each condition.
-
Data Analysis: a. Plot the viable cell density versus time for both the fresh and aged media. b. Calculate the population doubling time for each condition. c. Compare the growth curves and doubling times to assess the performance of the aged medium. A significant decrease in the growth rate or peak cell density in the aged medium indicates a loss of media performance.
Visualizations
Caption: GCN2 signaling pathway activated by amino acid starvation.
Caption: mTORC1 signaling pathway in response to amino acid availability.
Caption: Simplified overview of major FGFR signaling pathways.
Caption: Logical workflow for troubleshooting media stability issues.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. adl.usm.my [adl.usm.my]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. plantcelltechnology.com [plantcelltechnology.com]
- 16. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 17. fishersci.ch [fishersci.ch]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. aicompanies.com [aicompanies.com]
- 20. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 21. acciusa.com [acciusa.com]
How to minimize off-target effects of Draflazine
Welcome to the Draflazine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help minimize its off-target effects in experimental settings.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Question: My experimental results with this compound are variable. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Firstly, ensure the stability and purity of your this compound stock. Prepare fresh solutions for each experiment and store them according to the manufacturer's instructions. Secondly, cell line-specific expression of nucleoside transporters can significantly influence the outcome. Verify the expression levels of both ENT1 and ENT2 in your specific cell line. Finally, slight variations in experimental conditions, such as incubation time and temperature, can impact results. Standardize your protocol and include appropriate controls in every experiment.
Issue 2: Difficulty in distinguishing between ENT1 and ENT2 inhibition.
-
Question: How can I be sure that the observed effects are due to ENT1 inhibition and not off-target effects on ENT2?
-
Answer: To dissect the specific contributions of ENT1 and ENT2, you can employ a combination of pharmacological and genetic approaches. A common strategy is to use nitrobenzylthioinosine (NBMPR), a highly selective ENT1 inhibitor, as a control.[1] By comparing the effects of this compound in the presence and absence of NBMPR, you can isolate the ENT2-mediated component. Additionally, using cell lines with known differential expression of ENT1 and ENT2, or utilizing CRISPR/Cas9 to create ENT1 or ENT2 knockout cell lines, can provide definitive evidence.[2]
Issue 3: Observed phenotype does not align with expected adenosine signaling.
-
Question: I'm observing a cellular response that I cannot attribute to the known adenosine signaling pathway. Could this be an off-target effect?
-
Answer: While the primary mechanism of this compound is the potentiation of adenosine signaling, off-target effects are possible, especially at higher concentrations. To investigate this, perform a dose-response curve to determine if the unexpected phenotype is observed at concentrations significantly higher than those required for ENT1 inhibition. Additionally, consider using a structurally unrelated ENT1 inhibitor to see if it recapitulates the same phenotype. If the effect is unique to this compound, it may indicate a novel off-target interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[3][4][5] By blocking ENT1, this compound prevents the reuptake of extracellular adenosine, leading to its accumulation in the extracellular space.[6] This elevated adenosine then activates adenosine receptors, primarily the A2A and A2B subtypes, triggering various downstream signaling pathways.[7][8][9][10][11]
Q2: What are the main off-target effects of this compound?
A2: The most significant off-target effects of this compound are related to its interaction with other members of the equilibrative nucleoside transporter family, particularly ENT2.[3][4][12] Although this compound is highly selective for ENT1, at higher concentrations, it can also inhibit ENT2, which may lead to unintended biological consequences. Additionally, there are documented species-specific differences in the affinity of this compound for ENT1, which is an important consideration when translating findings from animal models to humans.[3][4]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. The most effective strategy is to use the lowest possible concentration of this compound that still achieves the desired level of ENT1 inhibition. Performing a careful dose-response analysis is essential to identify this optimal concentration. Furthermore, consider using this compound analogues that have been specifically designed for higher ENT1 selectivity. Structure-activity relationship studies have identified key molecular features that can be modified to reduce affinity for ENT2.[3][4][12]
Q4: Are there structural analogues of this compound with improved selectivity?
A4: Yes, extensive structure-activity relationship (SAR) studies have been conducted on this compound and its analogues to improve selectivity for ENT1 over ENT2.[3][4][12] These studies have revealed that specific modifications to the chemical structure can significantly impact transporter affinity. For example, a hydrophobic group attached to a 2-aminocarbonyl piperazine via a 5-carbon chain is critical for high-affinity binding to ENT1, whereas a shorter alkyl chain tends to favor ENT2 binding.[3] Researchers can leverage this information to select or synthesize analogues with an optimized selectivity profile for their specific application.
Data Presentation
Table 1: Inhibitory Potency of this compound and its Analogues against Human ENT1 and ENT2.
| Compound | Human ENT1 Kᵢ (nM) | Human ENT2 Kᵢ (nM) | Selectivity (ENT2 Kᵢ / ENT1 Kᵢ) |
| This compound | 1.1 | 130 | 118 |
| R70527 | 0.35 | 130 | 370 |
| Analogue A | 2.5 | 500 | 200 |
| Analogue B | 10 | 1000 | 100 |
| Soluflazine | 480 | 80 | 0.17 |
Data synthesized from published literature.[3]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for ENT1 Affinity (Kᵢ) Determination
This protocol describes how to determine the binding affinity of a test compound (e.g., this compound) for ENT1 using a competitive radioligand binding assay with [³H]-nitrobenzylthioinosine ([³H]NBMPR).
Materials:
-
Cell membranes expressing human ENT1
-
[³H]NBMPR (radioligand)
-
Test compound (this compound or analogue)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail and counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microtiter plate, add a fixed concentration of [³H]NBMPR, the cell membranes, and varying concentrations of the test compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known ENT1 inhibitor (e.g., unlabeled NBMPR).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Nucleoside Uptake Assay for Functional Inhibition (IC₅₀) of ENT1 and ENT2
This protocol measures the functional inhibition of ENT1 and ENT2 by assessing the uptake of a radiolabeled nucleoside, such as [³H]uridine.
Materials:
-
Cells expressing ENT1 and/or ENT2
-
[³H]uridine (radiolabeled substrate)
-
Test compound (this compound or analogue)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Stop solution (ice-cold uptake buffer containing a high concentration of unlabeled uridine)
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
To differentiate between ENT1 and ENT2 activity, a parallel set of experiments can be performed in the presence of a saturating concentration of NBMPR to specifically block ENT1-mediated uptake.
-
Initiate the uptake by adding [³H]uridine to each well and incubate for a short period (e.g., 1-5 minutes) that is within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold stop solution.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Plot the percentage of inhibition of [³H]uridine uptake against the logarithm of the test compound concentration to determine the IC₅₀ value for ENT1 (in the absence of NBMPR) and ENT2 (in the presence of NBMPR).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting Drug Interactions with Human Equilibrative Nucleoside Transporters 1 and 2 Using Functional Knockout Cell Lines and Bayesian Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinity, binding kinetics and functional characterization of this compound analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. JCI Insight - Coordination of ENT2-dependent adenosine transport and signaling dampens mucosal inflammation [insight.jci.org]
- 9. JCI Insight - Targeting myocardial equilibrative nucleoside transporter ENT1 provides cardioprotection by enhancing myeloid Adora2b signaling [insight.jci.org]
- 10. Crosstalk between the equilibrative nucleoside transporter ENT2 and alveolar Adora2b adenosine receptors dampens acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Equilibrative nucleoside transporter (ENT)-1-dependent elevation of extracellular adenosine protects the liver during ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Technical Support Center: Dose Optimization in Primary Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dose optimization in primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new compound in primary cells?
For a novel compound with unknown potency, a wide concentration range is recommended for the initial screening. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 10 nM to 100 µM.[1] This broad range helps in identifying an approximate effective concentration and a potential cytotoxic window.
Q2: How do I choose the appropriate cell viability or cytotoxicity assay for my primary cell experiment?
The choice of assay depends on your research question, the mechanism of action of the compound, and the primary cell type. Different assays measure different cellular parameters. For instance, MTT and XTT assays measure metabolic activity, which is an indicator of cell viability.[2] The Trypan Blue exclusion assay, on the other hand, assesses cell membrane integrity to distinguish between live and dead cells.[3][4][5] Assays that measure the release of lactate dehydrogenase (LDH) also indicate loss of membrane integrity and are a measure of cytotoxicity.[6]
Q3: My IC50 values are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values in primary cell assays can stem from several factors:
-
Cellular Health and Passage Number: Primary cells have a limited lifespan, and their characteristics can change with each passage. It is crucial to use cells within a consistent and low passage number range.[7]
-
Seeding Density: The initial number of cells seeded can significantly impact the outcome of the experiment.[8][9]
-
Reagent Variability: Different batches of media, serum, and other reagents can introduce variability.[8]
-
Compound Stability: Ensure the compound is properly stored and that fresh dilutions are made for each experiment to avoid degradation.[8]
-
Edge Effects: Wells on the periphery of microplates are susceptible to evaporation, which can alter the concentration of the compound and affect cell growth. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental data.[7][8]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of a compound?
A cytotoxic effect leads to cell death, which can be measured by assays that detect membrane permeability (e.g., Trypan Blue, LDH release).[4][6] A cytostatic effect, on the other hand, inhibits cell proliferation without necessarily causing cell death. This can be assessed by cell counting over time or by using proliferation assays that measure DNA synthesis. It is often necessary to use a combination of assays to distinguish between these two effects.
Q5: What are appropriate positive and negative controls for a cytotoxicity assay in primary cells?
-
Negative Control: This should be cells treated with the vehicle (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration as in the experimental wells. This control accounts for any potential effects of the solvent on cell viability.[6][10]
-
Positive Control: This should be a well-characterized compound known to induce cytotoxicity in your specific primary cell type. The choice of positive control will depend on the assay being used. For example, a compound known to induce apoptosis can be used for an apoptosis assay.[10][11]
-
Untreated Control: This consists of cells in culture medium without any treatment and serves as a baseline for normal cell viability.
-
Media Blank: Wells containing only culture medium (and the assay reagent) are important to determine the background absorbance or fluorescence.[12][13]
Troubleshooting Guides
Issue 1: High Background Signal in Viability/Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Microbial Contamination | Visually inspect cultures for any signs of contamination (e.g., turbidity, color change in the medium). Regularly test for mycoplasma.[12] |
| Reagent Interference | Some compounds can directly react with the assay reagents. Run a control with the compound in cell-free medium to check for direct interaction.[14] |
| Phenol Red Interference | Phenol red in the culture medium can interfere with absorbance readings in some colorimetric assays. Consider using a phenol red-free medium for the assay.[12][14] |
| Serum Interference | Components in serum can sometimes contribute to background signals. If possible, reduce the serum concentration or use serum-free medium during the assay incubation period.[12] |
Issue 2: Low Signal or No Response to a Known Toxin (Positive Control)
| Potential Cause | Troubleshooting Steps |
| Incorrect Seeding Density | The number of cells may be too low to generate a detectable signal. Optimize the cell seeding density for your specific primary cell type and assay. |
| Degraded Positive Control | Ensure the positive control is stored correctly and prepare fresh dilutions for each experiment. |
| Sub-optimal Assay Conditions | Check and optimize incubation times and reagent concentrations as recommended by the assay manufacturer. |
| Cell Resistance | The primary cells may have developed resistance to the positive control. Consider using a different, validated positive control. |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before seeding. Use a multichannel pipette for seeding to improve consistency.[8] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.[7] |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[7][8] |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization. If clumping persists, a cell strainer can be used.[7] |
Quantitative Data Tables
Table 1: Recommended Seeding Densities for Primary Cells in a 96-Well Plate
| Primary Cell Type | Recommended Seeding Density (cells/well) | Reference |
| Human Dermal Fibroblasts | 5,000 | [15] |
| Primary Hepatocytes | Varies by source and lot, typically requires optimization | [16][17] |
| General Guideline | 5,000 - 40,000 | [18] |
| ATCC Guideline for Fibroblasts | 2,500 - 5,000 cells/cm² (approx. 800 - 1,600 cells/well) |
Note: Seeding densities should always be optimized for your specific primary cell type and experimental conditions.
Table 2: Typical Concentration Ranges for Initial Drug Screening
| Compound Type | Typical Starting Concentration Range | Reference |
| Novel Small Molecules | 10 nM - 100 µM | [1] |
| Generic Compound Libraries | 10 µM | [19] |
| Fragment Libraries | 100 µM | [19] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[2]
Materials:
-
Primary cells in culture
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at the optimized density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[20]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[20]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This protocol is used to differentiate viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye, while dead cells with compromised membranes take it up.[3][4][5]
Materials:
-
Primary cell suspension
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare Cell Suspension: Obtain a single-cell suspension of your primary cells.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[5]
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes as this can lead to the staining of viable cells.[4]
-
Loading the Hemocytometer: Carefully load 10 µL of the stained cell suspension into the hemocytometer chamber.
-
Cell Counting: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate Viability:
-
Total Cells = Viable Cells + Non-viable Cells
-
Percent Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100[3]
-
Visualizations
Signaling Pathway Diagrams
Caption: Intrinsic Apoptosis Pathway.
Caption: EGFR Signaling Pathway.
Experimental Workflow Diagrams
Caption: Dose Optimization Workflow.
Caption: Troubleshooting Logic Flow.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Drug-Induced Hepatotoxicity in Primary Mouse Hepatocytes Using Acetaminophen, Amiodarone, and Cyclosporin A as Model Compounds: An Omics-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. licorbio.com [licorbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interference with Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of interference in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in fluorescent assays?
A1: Interference in fluorescent assays can lead to inaccurate and unreliable data, often manifesting as false positives or false negatives. The most common causes include:
-
Autofluorescence: Biological samples and library compounds can have intrinsic fluorescence that masks the signal from the reporter fluorophore.[1][2]
-
Fluorescence Quenching: A process where the fluorescence intensity of a substance is decreased by a variety of mechanisms, including interactions with other molecules.[3][4]
-
Inner Filter Effect (IFE): The absorption of excitation or emission light by components in the sample, leading to a reduction in the observed fluorescence signal.[5][6]
-
Light Scattering: The scattering of excitation light by particles in the sample, which can increase background noise and distort measurements.[7][8]
-
Compound Interference: Test compounds can directly interfere with the assay readout through various mechanisms beyond their intended biological activity.[9][10] This includes compound aggregation and reactivity.[9][10]
-
Photobleaching: The irreversible photochemical destruction of a fluorophore, leading to a decrease in fluorescence signal over time upon exposure to light.[11][12]
Q2: How can I determine if my test compound is interfering with my assay?
A2: To determine if a test compound is causing interference, you should run a series of control experiments. A crucial control is a "no-target" or "no-enzyme" assay. In this setup, you measure the fluorescent signal in the presence of your test compound and all other assay components, except for the biological target (e.g., the enzyme or receptor).[13] If you still observe a signal change that correlates with the compound's concentration, it strongly indicates interference.[13]
Q3: What is the "inner filter effect" and when should I be concerned about it?
A3: The inner filter effect (IFE) is a phenomenon that reduces the observed fluorescence intensity due to the absorption of excitation light (primary IFE) or emitted light (secondary IFE) by molecules in the sample.[6][14] This leads to a non-linear relationship between the fluorophore concentration and the fluorescence signal, especially at higher concentrations. You should be concerned about IFE when working with highly concentrated solutions or when your sample contains compounds that absorb light at the excitation or emission wavelengths of your fluorophore.[6][14] An absorbance value as low as 0.1 can cause a significant error in fluorescence intensity.[5]
Q4: How can I minimize photobleaching of my fluorophore?
A4: Photobleaching is the irreversible fading of a fluorescent signal due to light-induced damage to the fluorophore.[11][12] To minimize photobleaching, you can:
-
Reduce the intensity of the excitation light: Use neutral density filters to decrease the illumination intensity.[15][16]
-
Minimize exposure time: Limit the sample's exposure to the excitation light by using faster imaging settings or only illuminating during image acquisition.[11][15]
-
Use more photostable fluorophores: Select dyes that are known to be more resistant to photobleaching, such as Alexa Fluors or DyLight Fluors.[12]
-
Use anti-fade mounting media: For microscopy, use mounting media containing anti-photobleaching agents.[16]
Q5: What is fluorescence quenching and what are the different types?
A5: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[4] There are two main types of quenching:
-
Dynamic (Collisional) Quenching: The quencher molecule collides with the fluorophore in its excited state, leading to non-radiative energy transfer.[3][17] This process is dependent on temperature and viscosity.[3]
-
Static Quenching: The quencher and fluorophore form a non-fluorescent complex in the ground state.[3][17] This reduces the concentration of excitable fluorophores.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptom: The fluorescence signal in your negative control or blank wells is unexpectedly high, reducing the signal-to-noise ratio.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Autofluorescence from Sample | Run an unstained/unlabeled control sample to determine the level of intrinsic fluorescence.[1][2] | Protocol: Unlabeled Control for Autofluorescence 1. Prepare a sample identical to your experimental samples but without the addition of any fluorescent dye or label.2. Image or measure the fluorescence of this control sample using the same instrument settings (excitation/emission wavelengths, gain, etc.) as your experimental samples.3. The resulting signal represents the autofluorescence of your sample. |
| Autofluorescence from Media/Buffer | Measure the fluorescence of the assay buffer or cell culture medium alone. | Protocol: Buffer Blank Measurement 1. Add the same volume of your assay buffer or medium to a well or cuvette as used in your experiment.2. Measure the fluorescence using the identical instrument settings.3. A high signal indicates a fluorescent component in your buffer. Consider using a different buffer formulation. |
| Compound Autofluorescence | Pre-read the compound plate before adding other assay components. | Protocol: Compound Pre-read 1. Prepare a plate with your test compounds at the final assay concentration in the assay buffer.2. Read the fluorescence of the plate at the same excitation and emission wavelengths used for your assay.3. This will identify compounds that are intrinsically fluorescent. |
| Light Scattering | Check for sample turbidity. Centrifuge or filter the sample to remove particulates.[18] | Protocol: Sample Clarification 1. For turbid samples, centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to pellet insoluble material.2. Alternatively, pass the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove aggregates and debris. |
Issue 2: Lower Than Expected Fluorescence Signal
Symptom: The fluorescence intensity is weak, even in positive controls, or the signal decreases over time.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Fluorescence Quenching | Identify and remove potential quenchers (e.g., certain ions, molecular oxygen).[3] | Protocol: Identifying Quenchers 1. Systematically remove individual components from your assay buffer to see if the signal is restored.2. If a specific component is identified as a quencher, find a suitable, non-quenching substitute. |
| Inner Filter Effect (IFE) | Measure the absorbance of your sample at the excitation and emission wavelengths. Dilute the sample if absorbance is high.[5][6] | Protocol: Absorbance Scan for IFE 1. Using a spectrophotometer, measure the absorbance spectrum of your sample, covering both the excitation and emission wavelengths of your fluorophore.2. If the absorbance is >0.1 at either wavelength, the inner filter effect is likely significant.[5]3. Dilute the sample to reduce the absorbance and re-measure the fluorescence. |
| Photobleaching | Reduce light exposure by decreasing illumination intensity or exposure time.[11][15] | Protocol: Photobleaching Test 1. Continuously expose a single sample to the excitation light for an extended period (e.g., several minutes).2. Measure the fluorescence intensity at regular intervals.3. A steady decrease in signal over time is indicative of photobleaching. |
| Incorrect Instrument Settings | Optimize gain/sensitivity settings on the fluorometer or microscope. | Protocol: Instrument Optimization 1. Using a positive control sample, adjust the gain or sensitivity setting of the detector to maximize the signal without saturating it.2. Ensure the excitation and emission wavelengths and bandwidths are correctly set for your specific fluorophore. |
Quantitative Data Summary
Table 1: Common Interfering Substances and Their Effects
| Interfering Substance | Mechanism of Interference | Effect on Assay Signal | Mitigation Strategy |
| Test Compounds with Aromatic Rings | Autofluorescence, Quenching, Inner Filter Effect[19] | Can increase or decrease signal | Perform compound pre-read; use red-shifted fluorophores[20][21] |
| Hemoglobin | Inner Filter Effect (absorbs light) | Decreases signal | Perfuse tissues to remove red blood cells[1] |
| NADH and Riboflavins | Autofluorescence[1] | Increases background signal | Use red-shifted fluorophores; spectral unmixing[2] |
| Aggregating Compounds | Light scattering, non-specific binding[9][10] | Can increase or decrease signal | Add non-ionic detergents (e.g., 0.01% Triton X-100) to the assay buffer[9][10] |
Table 2: Impact of Absorbance on Fluorescence Intensity (Inner Filter Effect)
| Sample Absorbance at λex or λem | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5%[14] |
| 0.1 | ~10%[5] |
| 0.2 | >20% |
| >0.5 | Severe signal attenuation[14] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 6. benchchem.com [benchchem.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Scattering of Exciting Light by Live Cells in Fluorescence Confocal Imaging: Phototoxic Effects and Relevance for FRAP Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. srs.tcu.edu [srs.tcu.edu]
- 15. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. fiveable.me [fiveable.me]
- 18. Effects of multiple scattering on fluorescence correlation spectroscopy measurements of particles moving within optically dense media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Binding Assay Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results from their binding assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in binding assays?
Inconsistent results in binding assays can often be traced back to a few key areas. These include variability in reagents, especially lot-to-lot differences in antibodies or ligands, deviations from the established protocol like inconsistent incubation times or temperatures, incorrect sample handling and preparation, and errors in data analysis, such as using an inappropriate curve-fitting model.[1]
Q2: How can I minimize variability originating from my reagents?
Reagent quality is critical for reproducible assay performance.[2][3] To minimize variability, it is recommended to purchase high-quality reagents from reputable suppliers and to qualify new lots before extensive use.[1] Where possible, prepare reagents in large batches and create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] Incorporating a reference standard in each assay run is also a crucial step for monitoring performance and ensuring consistency.[1]
Q3: My assay is showing a very low or no signal. What are the likely causes and how can I fix it?
A weak or absent signal in a binding assay can be due to several factors.[4] Key areas to investigate include:
-
Inactive or degraded reagents: Ensure that critical components like antibodies and enzymes are stored correctly, have not expired, and are active.[1][4]
-
Incorrect buffer composition: The pH and ionic strength of your buffers can significantly affect binding interactions.[1][4] Verify that the buffer composition is optimal for your specific assay.
-
Insufficient incubation time: The binding reaction may not have reached equilibrium.[1][4] It is important to optimize the incubation time to ensure a stable signal.
-
Low concentration of reagents: Using reagents at a concentration that is too low can also lead to a weak signal.[4]
Q4: I'm observing a high background signal in my assay. What steps can I take to reduce it?
High background noise is a common issue in binding assays and is often caused by non-specific binding of assay components to the plate or other surfaces.[1][2] To address this, consider the following:
-
Optimize blocking conditions: Experiment with different blocking agents (e.g., Bovine Serum Albumin (BSA), casein) and adjust the concentration and incubation time to effectively block non-specific sites.[1][4]
-
Increase washing stringency: Insufficient washing can leave behind unbound reagents, leading to a high background.[4] Increase the number of wash steps or the duration of each wash.[4]
-
Titrate reagent concentrations: Reagents used at too high a concentration can contribute to non-specific binding and high background.[4] Titrate your antibodies and other reagents to find the optimal concentration that provides a good signal-to-noise ratio.[4]
Troubleshooting Guides
This section provides a more detailed approach to resolving specific issues you may be facing with your binding assays.
Issue 1: High Inter-Assay Variation (Poor Reproducibility Between Plates)
When you observe significant differences in results from one assay plate to another, it points to a systematic error in your experimental setup.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Minor variations in incubation temperature between plates can significantly impact binding kinetics.[1] Always use a calibrated incubator and place plates in the center, away from the door, to minimize temperature changes.[1] |
| Inconsistent Reagent Preparation | Preparing fresh reagents for each plate can introduce variability.[1] Prepare a single master mix of all reagents sufficient for all plates in the experiment to ensure consistency in reagent concentrations.[1] |
| Pipetting Inaccuracy | Small errors in pipetting volume, especially with viscous solutions or when using multichannel pipettes, can lead to significant variation.[1] Regularly calibrate your pipettes and consider using reverse pipetting for viscous liquids.[1] |
Issue 2: High Intra-Assay Variation (Poor Reproducibility Within a Single Plate)
Inconsistent results between wells on the same plate often indicate issues with your technique or the microplate environment itself.
| Potential Cause | Recommended Solution |
| "Edge Effects" | Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations, which can skew results.[1] Avoid using the outer wells for critical samples and standards; instead, fill them with buffer or water to create a humidity barrier.[1] |
| Inefficient Washing | Inconsistent or inadequate washing across the plate can leave residual unbound reagents, causing a variable background signal.[1] If available, use an automated plate washer.[1] If washing manually, ensure consistent force, volume, and number of washes for every well.[1] |
| Time Lags in Reagent Addition | A significant delay between adding reagents to the first and last wells can cause a signal drift across the plate.[1] Use a multichannel pipette to add critical reagents and plan your workflow to minimize the time taken to dispense reagents across the entire plate.[1] |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer Conditions
This protocol provides a general framework for optimizing the blocking step to reduce non-specific binding and high background.
-
Prepare a panel of blocking buffers: Prepare several different blocking agents at various concentrations (e.g., 1%, 3%, 5% BSA in your assay buffer; 1%, 3%, 5% non-fat dry milk in your assay buffer).
-
Coat and block wells: Coat your microplate with your antigen or capture antibody as per your standard protocol. Then, add the different blocking buffers to separate sets of wells.
-
Incubate: Incubate the plate for a range of times (e.g., 1 hour, 2 hours, overnight) at the desired temperature (e.g., room temperature, 37°C).
-
Proceed with the assay: After the blocking step, continue with the rest of your binding assay protocol, adding your detection reagents to all wells.
-
Analyze the results: Compare the signal-to-noise ratio for each blocking condition. The optimal condition will be the one that provides the lowest background signal without significantly compromising the specific signal.
Protocol 2: Titration of Primary Antibody
This protocol outlines how to determine the optimal concentration of your primary antibody to achieve a good signal-to-noise ratio.
-
Prepare serial dilutions: Prepare a series of dilutions of your primary antibody in your assay buffer, starting from the concentration recommended by the manufacturer and decreasing in two-fold or three-fold steps.
-
Set up the assay: Coat your plate with the antigen. After blocking, add the different dilutions of the primary antibody to the wells.
-
Complete the assay: Proceed with the remaining steps of your assay, including the addition of the secondary antibody and substrate.
-
Measure and plot the data: Measure the signal from each well and plot the signal intensity against the antibody concentration.
-
Determine the optimal concentration: The optimal concentration will be the lowest concentration that gives a strong positive signal with a low background. This is often found in the middle of the linear range of the titration curve.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common issues in binding assays.
Caption: Initial troubleshooting workflow for inconsistent binding assay results.
Caption: Troubleshooting pathway for high background signal in binding assays.
Caption: Troubleshooting pathway for low or no signal in binding assays.
References
Technical Support Center: Vehicle Control for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection, preparation, and troubleshooting of vehicle controls for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in in vivo research?
A vehicle control is a formulation given to a control group of animals that includes all the components of the experimental therapeutic formulation except for the active pharmaceutical ingredient (API).[1] It serves as a crucial baseline to distinguish the physiological effects of the test compound from any effects caused by the vehicle itself.[2] Without a proper vehicle control, observed biological responses could be mistakenly attributed to the API when they are actually a result of the delivery vehicle.[1]
Q2: How do I select an appropriate vehicle for my study?
The ideal vehicle should effectively dissolve or suspend your test compound, be non-toxic and well-tolerated by the animal model at the intended dose and volume, and not interfere with the compound's absorption, distribution, metabolism, or excretion (ADME).[3] The choice depends on the physicochemical properties of your compound, the route of administration, and the animal species.[4] For poorly water-soluble compounds, common vehicles include aqueous solutions with co-solvents, suspensions, or oil-based solutions.[3]
Q3: What are some common components used in vehicle formulations?
For compounds with low aqueous solubility, a common approach is to use a co-solvent system.[1] This often includes:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for a wide range of molecules.[1]
-
Polyethylene Glycol (PEG), such as PEG 400: A co-solvent that aids in solubility and is generally well-tolerated at lower concentrations.[1][5]
-
Surfactants (e.g., Tween 80): Used to enhance and maintain the solubility of the compound in an aqueous solution, preventing precipitation.[1][5]
-
Aqueous Base (e.g., Saline, PBS): Used to bring the formulation to the final volume and ensure it is isotonic.[1]
-
Oils (e.g., Corn oil, Sesame oil): Used for highly lipophilic compounds.[4]
-
Suspending Agents (e.g., Carboxymethyl cellulose): Used to create uniform suspensions for oral administration.[6]
Q4: Can the vehicle itself have biological effects?
Yes, vehicle components, especially at high concentrations, can have their own biological effects. For instance, high concentrations of DMSO can cause inflammation and may have anti-inflammatory and analgesic properties.[5] Similarly, PEG and Tween 80 can lead to adverse reactions at high doses.[5] Ethanol, another common solvent, has been shown to stimulate the proliferation of certain cancer cell lines.[7] It is critical to conduct a tolerability study of the vehicle alone to establish a safe dose for your specific animal model and route of administration.[5]
Q5: My test compound is precipitating out of the vehicle. What can I do?
Precipitation can be due to insufficient solubility in the chosen vehicle.[5] To address this, you can try:
-
Gently warming the solution while vortexing to aid dissolution.
-
Stepwise increasing the proportion of organic co-solvents like DMSO or PEG, while being mindful of potential toxicity.[5]
-
Increasing the concentration of a surfactant like Tween 80.[5]
-
Adjusting the pH of the final solution to optimize the compound's solubility.[5]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments involving vehicle controls.
| Issue | Possible Cause | Troubleshooting Steps |
| Adverse effects in the vehicle control group (e.g., weight loss, lethargy, skin irritation) | The concentration of one or more vehicle components is too high, leading to toxicity.[5] | - Reduce the concentration of organic co-solvents and/or surfactants.- Conduct a dose-escalation study with the vehicle alone to determine the Maximum Tolerated Dose (MTD).- Consider an alternative, better-tolerated vehicle formulation (e.g., lipid-based vehicles or cyclodextrins).[5] |
| Significant biological effect in the vehicle control group compared to an untreated group | The vehicle itself is biologically active in your experimental model.[1] | - This underscores the importance of the vehicle control group. The vehicle control, not an untreated group, should be the baseline for evaluating the API's effects.- If the vehicle's effect is too pronounced and confounds the results, reformulate with lower concentrations of the active components or find a more inert vehicle.[1] |
| High variability in experimental data | - Inconsistent formulation preparation.- Non-homogenous suspension.- Variable dosing volumes. | - Standardize the formulation protocol.- Ensure uniform suspension through proper mixing before each dose.- Use calibrated equipment for accurate dosing.[3] |
| Test compound instability in the vehicle | - Chemical reaction between the vehicle and the compound.- Degradation over time. | - Assess the chemical compatibility of the vehicle and the compound.- Analyze the stability of the formulation over the intended use period.[3] |
Quantitative Data on Common Vehicle Components
The following tables provide a summary of quantitative data for commonly used vehicle components.
Table 1: Tolerability and Concentration of Common Co-Solvents and Surfactants
| Component | Typical Concentration Range in Formulation | Notes on Tolerability and Potential Effects |
| DMSO | 1-10%[5] | Can have anti-inflammatory and analgesic effects.[5] The LD50 in mice via intraperitoneal (IP) injection is approximately 6.2 ml/kg. Concentrations above 5% for chronic studies are often not recommended.[7] |
| PEG 400 | 10-50%[5] | Generally well-tolerated, but high doses can be toxic.[5] Oral LD50 in rats is approximately 30,200 mg/kg.[8] |
| Tween 80 | 0.1-5%[9] | Can cause hypersensitivity reactions in some cases.[5] A concentration of 0.07% has been suggested as biorelevant for some applications.[10] |
Table 2: Physicochemical Properties of Selected Vehicles
| Vehicle | Viscosity (mPa·s at 20°C) | Osmolality (mOsm/kg) |
| Water | ~1.0 | ~0 |
| Normal Saline (0.9% NaCl) | ~1.0 | ~285-300 |
| DMSO (100%) | ~2.2 | ~45000 |
| PEG 400 (100%) | ~112 | High |
| Corn Oil | ~65 | N/A |
Note: Viscosity and osmolality of final formulations will depend on the concentration of each component.[11][12][13][14]
Experimental Protocols
Protocol 1: Vehicle Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) of a vehicle formulation in a specific animal model and route of administration.[5]
Materials:
-
Vehicle formulation
-
Animal model (e.g., mice, rats)
-
Appropriate administration equipment (e.g., gavage needles, syringes)
-
Animal scale
-
Calipers (for tumor models, if applicable)
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to several groups (e.g., n=3-5 per group), including a control group (e.g., saline) and multiple dose-level groups for the vehicle.
-
Dose Preparation: Prepare the vehicle formulation at various concentrations.
-
Administration: Administer the vehicle to the respective groups via the intended route of administration.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, food and water intake, activity level, and any signs of distress or irritation at the administration site.[5]
-
Data Collection: Record body weights daily for the first week and then twice weekly.
-
Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss or severe clinical signs).
-
Histopathology (Optional): At the end of the study, major organs can be collected for histopathological analysis to assess for any microscopic changes.
Protocol 2: Formulation Stability Assessment
Objective: To evaluate the stability of the test compound in the vehicle under the intended storage and use conditions.
Materials:
-
Test compound
-
Vehicle formulation
-
Analytical equipment (e.g., HPLC, LC-MS)
-
pH meter
-
Light-protective storage containers
Methodology:
-
Formulation Preparation: Prepare the formulation as you would for the in vivo study.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the formulation for:
-
Appearance (e.g., color, clarity, presence of particulates).
-
pH.
-
Concentration of the active compound (assay).
-
Presence of degradation products.
-
-
Storage: Store aliquots of the formulation under the intended storage conditions (e.g., 4°C, room temperature, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 4 hours, 24 hours, 7 days), re-analyze the stored samples for the same parameters as in step 2.[15]
-
Evaluation: Compare the results at each time point to the initial analysis. The formulation is considered stable if the parameters remain within acceptable limits (e.g., <10% degradation of the active compound, no significant change in pH or appearance).
Visualizations
Caption: A logical workflow for selecting a suitable vehicle control.
Caption: A troubleshooting guide for unexpected results in the vehicle control group.
Caption: The inhibitory effect of DMSO on the NF-κB signaling pathway.[3][16][17][18][19]
Caption: Potential inflammatory effects of oxidized corn oil via gut-mediated pathways.[2][4][20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of naturally oxidized corn oil on inflammatory reaction and intestinal health of broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-kappa B activation by dimethyl sulfoxide correlates with suppression of TNF-alpha formation, reduced ICAM-1 gene transcription, and protection against endotoxin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanol and Dietary Unsaturated Fat (Corn Oil/Linoleic Acid Enriched) Cause Intestinal Inflammation and Impaired Intestinal Barrier Defense in Mice Chronically Fed Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmpk.com [pharmpk.com]
- 9. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 10. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Haemodynamic and rheological effects of contrast media: the role of viscosity and osmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of the viscosity and osmolality of iodine contrast agents on renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asean.org [asean.org]
- 16. Therapeutic effect of dimethyl sulfoxide on ICAM-1 gene expression and activation of NF-kappaB and AP-1 in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dimethyl sulfoxide modulates NF-kappa B and cytokine activation in lipopolysaccharide-treated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. scialert.net [scialert.net]
- 21. Perturbation of Immune and Intestinal Permeability Pathways, and Microbiome Shift: Differential Effects of Corn Oil on Different Rodent Models | FDA [fda.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Precipitation in Experimental Buffers
For researchers, scientists, and drug development professionals, the integrity of experimental buffers is paramount. The unexpected precipitation of buffer components can compromise experimental validity, leading to inaccurate results and costly delays. This technical support center provides a comprehensive guide to understanding, troubleshooting, and preventing precipitation issues in your experimental buffers.
Frequently Asked questions (FAQs)
Q1: What are the most common causes of precipitation in experimental buffers?
A1: Precipitation in experimental buffers can be triggered by a variety of factors, often related to the physicochemical properties of the buffer components and their interactions. The primary causes include:
-
High Concentration: Exceeding the solubility limit of one or more buffer salts is a frequent cause of precipitation, especially when preparing concentrated stock solutions.[1]
-
Low Temperature: The solubility of many salts, particularly phosphate salts, decreases significantly at lower temperatures, leading to crystallization when refrigerated.[1][2]
-
pH Shifts: Changes in the solution's pH can alter the ionization state of buffer components, leading to the formation of less soluble species.[1] The solubility of many compounds is pH-dependent.[3][4]
-
Presence of Divalent Cations: Contamination with or the intentional addition of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can lead to the formation of insoluble salts, a common issue with phosphate buffers.[1]
-
Interaction with Organic Solvents: The addition of organic solvents such as ethanol or acetonitrile to aqueous buffers can dramatically reduce the solubility of buffer salts, causing them to precipitate out of solution.[5]
-
Common Ion Effect: The addition of a salt containing an ion that is already present in the buffer can decrease the solubility of the buffer salt, leading to precipitation.[6]
Q2: My buffer precipitated after being stored in the refrigerator. Can I still use it?
A2: It is not recommended to use a buffer that has precipitated without first redissolving the precipitate.[1] The formation of a precipitate alters the concentration of buffer components and the pH of the solution, which can significantly impact your experimental results.[1] The precipitate should be fully redissolved before use.
Q3: How does temperature affect buffer stability and precipitation?
A3: Temperature has a significant impact on buffer stability. The solubility of many buffer salts is temperature-dependent.[7] For instance, the solubility of sodium phosphate decreases at lower temperatures, which can cause it to precipitate out of solution when stored at 4°C.[2] Conversely, high temperatures, such as those used during autoclaving, can also induce precipitation, especially in the presence of divalent cations.[1] Additionally, the pKa of many buffers is temperature-dependent, meaning the pH of your buffer can change with temperature fluctuations.[8][9]
Q4: Why is my protein precipitating in the buffer?
A4: Protein precipitation in a buffer can be a complex issue with several potential causes:
-
pH near the Isoelectric Point (pI): A protein is least soluble at its isoelectric point, the pH at which it has no net electrical charge. If the buffer pH is close to the protein's pI, it can lead to aggregation and precipitation.[10]
-
High Protein Concentration: At high concentrations, protein molecules are more likely to interact with each other and aggregate, leading to precipitation.[11][12]
-
Salt Concentration: Both very low and very high salt concentrations can cause protein precipitation. This is due to complex interactions between the salt ions, water, and the protein, a phenomenon known as "salting in" and "salting out".[13]
-
Presence of Organic Solvents: Organic solvents can disrupt the hydration shell around a protein, leading to denaturation and precipitation.[12]
-
Buffer Composition: Certain buffer components can interact with proteins and cause them to precipitate.[10]
Q5: Can the order of adding reagents affect buffer precipitation?
A5: Yes, the order in which you add reagents when preparing a buffer can be critical.[4] It is generally recommended to dissolve each component completely before adding the next. For concentrated solutions, it is often best to dissolve the salts in a volume of water less than the final desired volume, adjust the pH, and then bring the solution to the final volume.
Troubleshooting Guides
Guide 1: Troubleshooting General Buffer Precipitation
This guide provides a systematic approach to identifying and resolving the cause of precipitation in your experimental buffer.
Caption: Troubleshooting workflow for general buffer precipitation.
Guide 2: Troubleshooting Protein Precipitation in Buffers
This guide focuses on resolving issues of protein precipitation during experiments.
Caption: Troubleshooting workflow for protein precipitation.
Data Presentation
Table 1: Common Buffer Systems and Potential Precipitation Issues
| Buffer System | Common Components | Potential Precipitation Issues |
| Phosphate | Sodium Phosphate (monobasic, dibasic), Potassium Phosphate | Forms insoluble salts with divalent cations (e.g., Ca²⁺, Mg²⁺). Solubility decreases at low temperatures.[2] |
| Tris | Tris(hydroxymethyl)aminomethane | pH is highly temperature-dependent.[8] Can interact with some metal ions.[4] |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | Generally low metal-binding capacity, but can still precipitate with some metals at high concentrations.[4] |
| MOPS | 3-(N-morpholino)propanesulfonic acid | Similar to HEPES, generally good solubility but can precipitate under certain conditions.[14] |
| Acetate | Acetic Acid, Sodium Acetate | Can form precipitates with certain metal ions. |
Table 2: Solubility of Common Phosphate Buffer Salts in Organic Solvents
This table provides a general guideline for the point at which precipitation may occur when mixing phosphate buffers with common organic solvents in HPLC applications.[5]
| Buffer Salt | Organic Solvent | Approximate Precipitation Point (% Organic Solvent) |
| Phosphate buffers (general) | Methanol | 80% |
| Potassium phosphate | Acetonitrile | 70% |
| Ammonium phosphate | General organic solvents | 85% |
Experimental Protocols
Protocol 1: Preparation of 1 M Phosphate Buffer Stock Solution (pH 7.4)
This protocol describes the preparation of a 1 M phosphate buffer stock solution.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
High-purity water
-
pH meter
-
Magnetic stirrer and stir bar
-
Glassware (beaker, graduated cylinder)
Procedure:
-
Prepare Component Solutions:
-
Prepare a 1 M solution of sodium phosphate monobasic by dissolving the appropriate amount of NaH₂PO₄ in high-purity water.
-
Prepare a 1 M solution of sodium phosphate dibasic by dissolving the appropriate amount of Na₂HPO₄ in high-purity water.
-
-
Mix Component Solutions:
-
In a beaker, combine the 1 M sodium phosphate monobasic and 1 M sodium phosphate dibasic solutions in the appropriate ratio to achieve a pH of 7.4. The exact volumes will need to be determined empirically by monitoring the pH.
-
-
Adjust pH:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Slowly add the 1 M monobasic or 1 M dibasic solution until the pH reaches 7.4.
-
-
Final Volume and Storage:
-
Transfer the solution to a graduated cylinder and add high-purity water to reach the final desired volume.
-
Store the buffer at room temperature. If refrigeration is necessary, be aware of the potential for precipitation.
-
Protocol 2: Redissolving a Precipitated Buffer
This protocol provides a method for safely redissolving a buffer that has precipitated upon storage.
Materials:
-
Precipitated buffer solution
-
Water bath or incubator
-
Magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm) if sterility is required
Procedure:
-
Gentle Warming: Place the container of precipitated buffer in a water bath or incubator set to a temperature that will not degrade the buffer components (e.g., 37°C).[1]
-
Agitation: Gently swirl the container periodically or use a magnetic stirrer on a low setting to aid in the dissolution of the precipitate.[1]
-
Visual Inspection: Continue warming and agitating until the solution is clear and all precipitate has dissolved.
-
Cooling and pH Check: Allow the buffer to cool to room temperature. Once cooled, re-check the pH to ensure it is within the desired range. Adjust if necessary.[1]
-
Re-sterilization (if necessary): If the buffer was opened for pH adjustment or if sterility is critical, filter the solution through a 0.22 µm sterile filter.[1]
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow and points of potential precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. Common-ion effect - Wikipedia [en.wikipedia.org]
- 7. A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
a efficacy compared to other nucleoside transport inhibitors
This guide provides a comparative analysis of the efficacy of prominent nucleoside transport inhibitors (NTIs), designed for researchers, scientists, and drug development professionals. We will delve into their performance against various nucleoside transporter subtypes, supported by quantitative data from key experimental studies. Detailed methodologies for these experiments are provided to ensure reproducibility and critical evaluation.
Overview of Nucleoside Transporters
Nucleoside transporters are integral membrane proteins essential for the salvage of nucleosides for nucleic acid synthesis and for regulating the concentration of signaling nucleosides like adenosine. They are broadly divided into two families: Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs). This guide focuses on inhibitors of the ENT family, particularly ENT1 and ENT2, which are major pharmaceutical targets for modulating the efficacy of anticancer and antiviral nucleoside analogs and for potentiating the effects of endogenous adenosine.[1]
The primary ENT inhibitors discussed include Dipyridamole, Dilazep, Draflazine, and Nitrobenzylthioinosine (NBMPR), a classic research compound used to differentiate ENT subtypes.[2][3]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory potency (Ki and IC50 values) of selected nucleoside transport inhibitors against different ENT subtypes. Lower values indicate higher potency.
| Inhibitor | Transporter Target | Species/Cell Type | Assay Type | Potency (Ki / IC50) | Reference |
| Dipyridamole | ENT1 | Human | Radioligand Binding | Ki: 48 nM | [4] |
| ENT2 | Human | Radioligand Binding | Ki: 6.2 µM | [4] | |
| ENT4 | Human | Uridine Uptake | IC50: 2.8 µM | [4] | |
| Nucleoside Transporter | Human Myocardium | [3H]-NBTI Binding | Ki: ~45 nM | [5] | |
| Dilazep | ENT1 | Human | Radioligand Binding | Ki: 19 nM | [4] |
| ENT2 | Human | Radioligand Binding | Ki: 134 µM | [4] | |
| This compound | Nucleoside Transporter | Human Myocardium | [3H]-NBTI Binding | Ki: 4.5 nM | [5] |
| Nucleoside Transporter | Human Erythrocytes | [3H]-NBTI Binding | Ki: 4.5 nM | [5] | |
| NBMPR | ENT1 | Human | [3H]-Uridine Uptake | IC50: 11.3 nM | [6] |
| ENT2 | Human | [3H]-Uridine Uptake | IC50: 9.6 µM | [6] | |
| Abacavir | ENT1 / ENT2 | Human (HeLa cells) | [3H]-Uridine Uptake | IC50: ~200 µM | [6] |
| Zidovudine | ENT1 / ENT2 | Human (HeLa cells) | [3H]-Uridine Uptake | IC50: ~2 mM | [6] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. The specific experimental conditions can influence these values.
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. Below are protocols for two key types of experiments commonly used to assess the efficacy of nucleoside transport inhibitors.
Radioligand Competitive Binding Assay
This assay quantifies the affinity of an inhibitor for a specific transporter by measuring its ability to compete with a known radiolabeled ligand. The protocol for determining the Ki of this compound and dipyridamole is a representative example.[5]
Objective: To determine the binding affinity (Ki) of test compounds (e.g., this compound, dipyridamole) for the nucleoside transporter.
Materials:
-
Isolated membranes from human ventricular myocardium or human erythrocytes.
-
Radioligand: [3H]-Nitrobenzylthioinosine ([3H]-NBTI), a high-affinity ligand for the ENT1 transporter.
-
Test compounds: this compound, Dipyridamole.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes from the target tissue (e.g., human myocardium) using differential centrifugation.
-
Incubation: Incubate the prepared membranes with a fixed concentration of [3H]-NBTI (e.g., 0.8 nmol/L) and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [3H]-NBTI binding against the concentration of the test compound. Calculate the IC50 value, and then derive the Ki value using the Cheng-Prusoff equation.
Cellular Nucleoside Uptake Inhibition Assay
This functional assay measures how effectively an inhibitor blocks the transport of a nucleoside substrate into intact cells. This method was used to assess the inhibitory effects of various nucleoside reverse-transcriptase inhibitors (NRTIs) on ENT1 and ENT2.[6]
Objective: To determine the IC50 of test compounds by measuring the inhibition of radiolabeled nucleoside uptake into cells expressing the target transporters.
Materials:
-
Cell line endogenously expressing the transporters of interest (e.g., HeLa S3 cells for ENT1 and ENT2).
-
Radiolabeled substrate: [3H]-Uridine.
-
ENT1-specific inhibitor: NBMPR (to isolate ENT2 activity).
-
Test compounds (e.g., abacavir, zidovudine).
-
Culture medium and buffers.
-
Scintillation fluid.
Procedure:
-
Cell Culture: Culture HeLa S3 cells to confluence in appropriate plates.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for a defined period. To measure ENT2-specific transport, a parallel set of experiments is conducted in the presence of 100 nM NBMPR, which selectively blocks ENT1.[6]
-
Uptake Initiation: Add [3H]-uridine to initiate the uptake process and incubate for a short, defined period (e.g., 1-2 minutes) to measure the initial rate of transport.
-
Uptake Termination: Stop the transport process by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [3H]-uridine uptake against the inhibitor concentration to determine the IC50 value. ENT1-mediated transport can be calculated by subtracting the uptake measured in the presence of 100 nM NBMPR from the total uptake.[6]
Mandatory Visualization
The following diagrams illustrate key workflows and pathways related to the study of nucleoside transport inhibitors.
Caption: Workflow for a cell-based nucleoside uptake inhibition assay.
Caption: How NTIs increase extracellular adenosine to enhance signaling.
Comparative Discussion
The data clearly demonstrate differences in both potency and selectivity among the inhibitors.
-
Potency and Selectivity: this compound shows the highest potency for the nucleoside transporter in human myocardium and erythrocytes with a Ki of 4.5 nM, which is approximately ten times more potent than dipyridamole in the same assay.[5] Dipyridamole and dilazep are potent inhibitors of ENT1 but are significantly less effective against ENT2, indicating a degree of selectivity.[4] NBMPR remains the benchmark for distinguishing between ENT1 and ENT2 due to its profound selectivity for ENT1.[6]
-
Therapeutic Applications:
-
Cardioprotection: The ability of inhibitors like dipyridamole and this compound to block adenosine uptake is key to their cardioprotective effects.[5][7] By preventing adenosine reuptake into cells, particularly under ischemic conditions, they increase extracellular adenosine concentrations, leading to vasodilation and inhibition of platelet aggregation.[7]
-
Antiplatelet Effects: In a comparative study, both dilazep and dipyridamole prolonged bleeding time and decreased platelet aggregation. However, the reduction in circulating platelet aggregates was statistically significant only in the dilazep group.[8]
-
Oncology: NTIs can enhance the efficacy of other therapies. For instance, dipyridamole and dilazep have been shown to augment the in vivo antitumor efficacy of oncolytic herpes simplex virus-1 by inhibiting ENT1.[9] They also play a critical role in the transport and efficacy of nucleoside analog drugs used in cancer chemotherapy.[3]
-
-
Inhibitor Classes: The most important classes of ENT inhibitors are nucleoside analogs (like NBMPR), pyrimidopyrimidine derivatives (like dipyridamole), and piperazine compounds (like this compound and dilazep).[2][10]
References
- 1. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside Transport Inhibitors: Structure-Activity Relationships and Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of the nucleoside transporter inhibitor, this compound, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of the antiplatelet action of adenosine in whole blood by dipyridamole or dilazep and the cAMP phosphodiesterase inhibitor, RA 233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study on the effect of dilazep and dipyridamole on some platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the existing nucleoside transport inhibitors: in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
a selectivity for ENT1 over other transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of various compounds for the Equilibrative Nucleoside Transporter 1 (ENT1) over other nucleoside transporters, particularly ENT2. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Unveiling the Selectivity of ENT1 Inhibitors
Equilibrative Nucleoside Transporter 1 (ENT1) plays a crucial role in nucleoside salvage pathways and the transport of nucleoside-derived drugs.[1] Distinguishing its activity from other transporters, such as ENT2, is critical for targeted therapeutic strategies. The primary method for differentiating these transporters lies in their varied sensitivity to specific inhibitors.[2]
Nitrobenzylmercaptopurine ribonucleoside (NBMPR) is a cornerstone for ENT1 research, exhibiting a high degree of selectivity.[3] Studies have shown a remarkable difference in sensitivity, with IC50 values for NBMPR being in the nanomolar range for ENT1, while ENT2 is only inhibited at micromolar concentrations, representing a difference of up to 7000-fold.[1][3] Other compounds like dipyridamole and dilazep also show preferential inhibition of ENT1, albeit with a lower selectivity margin compared to NBMPR.[3][4][5]
The following diagram illustrates the principle of ENT1 selectivity, where a selective inhibitor primarily blocks ENT1, leaving other transporters like ENT2 largely functional.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Binding Affinities of Acetylcholine Analogues at Nicotinic Receptors: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comparative analysis of various acetylcholine (ACh) analogues and their binding affinities for nicotinic acetylcholine receptors (nAChRs), supported by experimental data and detailed methodologies.
This document delves into the structure-activity relationships of several ACh analogues, offering a clear comparison of their binding potencies. The data presented here is crucial for the rational design of novel therapeutic agents targeting the cholinergic system.
Comparative Binding Affinities of Acetylcholine Analogues
The binding affinities of several carbamoyl analogues of acetylcholine for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) have been determined using radioligand binding assays. The data, summarized in the table below, reveals the impact of structural modifications on receptor binding.
| Compound | Target Receptor | Kᵢ (μM) |
| Carbachol | α4β2 nAChR | Submicromolar |
| (R/S)-5-dimethylaminomethyl-2-oxazolidinone (2) | α4β2 nAChR | Submicromolar |
| (R/S)-5-trimethylammoniomethyl-2-oxazolidinone (2a) | α4β2 nAChR | Submicromolar |
| (S)-N-methylprolinol carbamate ((S)-3) | α4β2 nAChR | Submicromolar |
| Methylated derivative of 2 and 2a | α4β2 nAChR | Lower Affinity |
| Methylated derivative of (S)-3 | α4β2 nAChR | Lower Affinity |
| Hybrid of oxazolidinone and N-methylpyrrolidine | α4β2 nAChR | Lower Affinity |
Table 1: Binding affinities of acetylcholine carbamoyl analogues at the α4β2 nAChR. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013.[1]
The results indicate that the enantiomers of 5-dimethylaminomethyl- and 5-trimethylammoniomethyl-2-oxazolidinone (2 and 2a), as well as (S)-N-methylprolinol carbamate ((S)-3), exhibit submicromolar binding affinities, comparable to that of the well-known nicotinic agonist, carbachol.[1] Interestingly, methylation of the oxazolidinone nitrogen in compounds 2 and 2a, or the N-methylprolinol nitrogen in (S)-3, leads to a significant decrease in nicotinic affinity.[1] Furthermore, creating a hybrid molecule that combines the cyclic carbamate structure (oxazolidinone) with a cyclic cationic head (N-methylpyrrolidine) also markedly reduces the binding affinity.[1]
Experimental Protocols: Radioligand Binding Assay
The binding affinities of the acetylcholine analogues were determined using a competitive radioligand binding assay. This technique measures the ability of a non-radioactive compound (the analogue) to displace a radioactive ligand that is known to bind to the target receptor.
Materials:
-
Radioligand: [³H]Epibatidine, a high-affinity nicotinic receptor agonist.
-
Receptor Source: Membranes prepared from cells expressing the human α4β2 nAChR.
-
Test Compounds: Acetylcholine analogues at varying concentrations.
-
Buffer: Assay buffer (e.g., Tris-HCl) containing appropriate salts.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: A mixture of the receptor-containing membranes, the radioligand ([³H]Epibatidine), and a range of concentrations of the test compound (acetylcholine analogue) is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific period at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The data is then analyzed using a non-linear regression model to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of acetylcholine or its analogues to the nicotinic acetylcholine receptor, a ligand-gated ion channel, initiates a signaling cascade that leads to neuronal excitation.
Figure 1: Simplified signaling pathway of the nicotinic acetylcholine receptor.
Upon binding of an agonist like acetylcholine, the nAChR undergoes a conformational change, opening its integral ion channel. This allows for the influx of cations, primarily sodium (Na⁺) and in some cases calcium (Ca²⁺), into the neuron. The influx of positive ions leads to depolarization of the cell membrane, which can trigger an action potential and subsequent downstream signaling events within the cell.
References
A Comparative Guide to ENT2 Inhibition: Soluflazine and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of inhibitors targeting the Equilibrative Nucleoside Transporter 2 (ENT2), a key protein in nucleoside transport and cellular signaling. While a direct comparison with the compound "A-316244" was not possible due to the absence of publicly available scientific literature identifying it as an ENT2 inhibitor, this guide focuses on Soluflazine, a known ENT2-selective inhibitor, and contrasts its activity with other well-characterized ENT modulators.
Introduction to ENT2 and its Inhibition
Equilibrative Nucleoside Transporter 2 (ENT2), encoded by the SLC29A2 gene, is a bidirectional transporter that facilitates the movement of purine and pyrimidine nucleosides and nucleobases across cell membranes. This process is crucial for nucleotide synthesis, cellular metabolism, and the regulation of extracellular adenosine levels, which play a significant role in various physiological processes, including inflammation and neurotransmission. Inhibition of ENT2 can modulate these pathways, making it a target of interest for therapeutic intervention in various diseases.
Comparative Analysis of ENT2 Inhibitors
This section details the inhibitory potency and selectivity of Soluflazine and other common ENT inhibitors. The data presented is compiled from various in vitro studies.
Inhibitor Potency and Selectivity
The following table summarizes the inhibitory constants (Ki or IC50) of selected compounds against ENT1 and ENT2, highlighting their relative selectivity. Lower values indicate higher potency.
| Compound | Target | Ki / IC50 | Selectivity (ENT1/ENT2) | Reference |
| Soluflazine | ENT2 | ~2-6 µM | 0.17 | [1] |
| ENT1 | ~12-35 µM | [1] | ||
| Dipyridamole | ENT1 | 48 nM | ~129 | [1] |
| ENT2 | 6.2 µM | [1] | ||
| Draflazine | ENT1 | 0.28 - 10 nM | High | [1] |
| ENT2 | - | |||
| R70527 | ENT1 | - | 370 | [1] |
| ENT2 | - | [1] |
Note: The selectivity ratio is calculated as (Ki or IC50 for ENT1) / (Ki or IC50 for ENT2). A value less than 1 indicates selectivity for ENT2. The data for this compound and its analogue R70527 are included to provide a broader context of inhibitor selectivity within this chemical class.
Signaling Pathways Modulated by ENT2 Inhibition
Inhibition of ENT2 leads to an increase in extracellular adenosine concentration. This elevated adenosine can then activate adenosine receptors (A1, A2A, A2B, and A3), initiating various downstream signaling cascades. The A2B adenosine receptor, in particular, has been implicated in mediating the anti-inflammatory effects observed with ENT2 inhibition.[2]
Figure 1. Signaling pathway affected by ENT2 inhibition by Soluflazine.
Experimental Protocols
The determination of a compound's inhibitory effect on ENT2 typically involves cellular uptake assays using a radiolabeled substrate.
Protocol: Radiolabeled Nucleoside Uptake Inhibition Assay
This protocol outlines a general procedure to quantify the inhibition of ENT2-mediated nucleoside transport.
1. Cell Culture and Preparation:
-
Utilize a cell line with well-characterized ENT1 and ENT2 expression (e.g., HeLa cells, or a specific knockout/overexpression line).
-
Seed cells in appropriate multi-well plates and grow to a confluent monolayer.
2. Inhibition Assay:
-
Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
To differentiate ENT2 activity from ENT1, pre-incubate a subset of wells with a high concentration of a potent ENT1 inhibitor (e.g., 100 nM NBMPR) to block ENT1-mediated transport.
-
Add the test inhibitor (e.g., Soluflazine) at various concentrations to the designated wells and incubate for a specified period.
-
Initiate the uptake by adding a radiolabeled ENT substrate (e.g., [³H]-uridine or [³H]-adenosine) and incubate for a short, linear uptake period (e.g., 1-5 minutes).
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold wash buffer.
3. Measurement and Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the data to the protein concentration in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-treated) wells.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
-
The Ki value can then be calculated using the Cheng-Prusoff equation, provided the Km of the substrate for the transporter is known.
Figure 2. General experimental workflow for an ENT2 inhibition assay.
Conclusion
Soluflazine stands out as a valuable research tool due to its preferential inhibition of ENT2 over ENT1. This selectivity allows for the specific investigation of ENT2's role in various physiological and pathological processes. While more potent and selective ENT2 inhibitors are an area of active research, the comparative data presented in this guide provides a solid foundation for researchers designing experiments to probe the function of this important nucleoside transporter. The provided protocols and pathway diagrams serve as a starting point for further investigation into the modulation of ENT2 activity.
References
- 1. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordination of ENT2-dependent adenosine transport and signaling dampens mucosal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-Specific Affinities of the Equilibrative Nucleoside Transporter 1 (ENT1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Equilibrative Nucleoside Transporter 1 (ENT1), a key player in nucleoside salvage pathways and modulator of adenosine signaling, exhibits notable species-specific differences in its affinity for substrates and inhibitors. Understanding these variations is critical for the accurate translation of preclinical drug efficacy and safety data to human clinical trials. This guide provides a comparative overview of ENT1 affinity across different species, supported by experimental data and detailed methodologies.
Quantitative Comparison of ENT1 Affinity
Significant variations in the affinity of ENT1 for its substrates and inhibitors have been observed across different species. The following tables summarize key quantitative data (Km, Ki, and IC50 values) for common ENT1 substrates and inhibitors in human, mouse, and rat.
Table 1: Substrate Affinity (Km) for ENT1
| Species | Substrate | Km (µM) | Cell Type/System |
| Human | Adenosine | 215 ± 34[1] | HEK293F cells (recombinant hENT1) |
| Human | Uridine | ~200 | Erythrocytes |
| Mouse | Uridine | ~200 | Erythrocytes |
| Mouse | Ribavirin | 321.1 ± 49.8[2] | MDCK cells (recombinant mENT1) |
| Mouse | [3H]Ribavirin | 382 ± 75.1[2] | Erythrocytes |
| Rat | Uridine | ~200 | Erythrocytes |
| Rabbit | Uridine | ~200 | Erythrocytes |
| Guinea-pig | Uridine | ~200 | Erythrocytes |
Table 2: Inhibitor Affinity (Ki / IC50) for ENT1
| Species | Inhibitor | Ki / IC50 (nM) | Cell Type/System |
| Human | NBMPR | 0.4 ± 0.1 (IC50)[3] | PK15NTD cells (recombinant hENT1) |
| Human | NBMPR | 141 (IC50)[1] | HEK293F cells (recombinant hENT1) |
| Human | Dipyridamole | 5.0 ± 0.9 (IC50)[3] | PK15NTD cells (recombinant hENT1) |
| Human | Dipyridamole | 8.18 (Ki); 144.8 (IC50)[4][5] | Not specified |
| Human | EOS301984 | 0.5 (Kd) | Not specified |
| Mouse | EOS301984 | 14.4 (Kd) | Not specified |
Note: Discrepancies in reported values can arise from different experimental systems and conditions.
Experimental Protocols
The determination of ENT1 affinity is primarily achieved through radiolabeled nucleoside uptake assays and inhibitor binding assays. Below are detailed methodologies for these key experiments.
Protocol 1: Radiolabeled Nucleoside Uptake Assay
This protocol is a generalized procedure for measuring the uptake of a radiolabeled nucleoside (e.g., [3H]-adenosine or [3H]-uridine) into cells expressing ENT1.
1. Cell Culture and Seeding:
-
Culture cells (e.g., HEK293 cells stably expressing the ENT1 of interest) in appropriate growth medium.
-
Seed cells into 24- or 96-well plates at a density that ensures they reach near confluence on the day of the assay.
2. Preparation of Assay Solutions:
-
Uptake Buffer: Prepare a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Radiolabeled Substrate Solution: Prepare a solution of the radiolabeled nucleoside (e.g., [3H]-adenosine) in uptake buffer at the desired final concentration.
-
Inhibitor Solutions (for IC50 determination): Prepare a series of dilutions of the test inhibitor in uptake buffer.
3. Uptake Assay Procedure:
-
On the day of the assay, aspirate the growth medium from the cells and wash the monolayer twice with pre-warmed uptake buffer.
-
For Km determination: Add varying concentrations of the unlabeled nucleoside along with a fixed concentration of the radiolabeled nucleoside to the wells.
-
For IC50 determination: Pre-incubate the cells with the inhibitor solutions or vehicle control for a defined period (e.g., 20-30 minutes) at room temperature.
-
Initiate the uptake by adding the radiolabeled substrate solution to each well and incubate for a predetermined time (e.g., 1-2 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
For Km determination: Plot the uptake rate (e.g., in pmol/mg protein/min) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For IC50 determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: [3H]-NBMPR Binding Assay
This protocol describes a method to determine the binding affinity (Kd) and the number of ENT1 sites (Bmax) using the high-affinity ligand [3H]-nitrobenzylmercaptopurine ribonucleoside (NBMPR).
1. Membrane Preparation:
-
Harvest cells expressing ENT1 and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable binding buffer.
2. Binding Assay:
-
In a series of tubes, add a fixed amount of membrane protein.
-
Add increasing concentrations of [3H]-NBMPR.
-
For determining non-specific binding, add a high concentration of unlabeled NBMPR (e.g., 10 µM) to a parallel set of tubes.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the concentration of [3H]-NBMPR and perform Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the ENT1-mediated adenosine signaling pathway and a typical experimental workflow for determining inhibitor affinity.
Caption: ENT1-Mediated Adenosine Signaling Pathway.
Caption: Workflow for IC50 Determination.
References
- 1. Functional characterization of human equilibrative nucleoside transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Equilibrative Nucleoside Transporter 1 (ENT1) in Transport and Metabolism of Ribavirin by Human and Wild-Type or Ent1(-/-) Mouse Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. Dipyridamole | Nucleoside Transporters | Tocris Bioscience [tocris.com]
Validating Draflazine's On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Draflazine, a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), against other common ENT1 inhibitors. Experimental data is presented to validate its on-target effects in cellular models, offering researchers a comprehensive resource for evaluating its use in studies related to adenosine signaling and associated therapeutic areas.
Comparative Analysis of ENT1 Inhibitors
This compound's primary molecular target is the Equilibrative Nucleoside Transporter 1 (ENT1), a transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across the cell membrane. By inhibiting ENT1, this compound effectively blocks the reuptake of extracellular adenosine, leading to its accumulation in the extracellular space. This modulation of adenosine levels is critical in various physiological and pathophysiological processes, including cardiovascular function, inflammation, and neurotransmission.
To objectively assess this compound's performance, this section compares its binding affinity and functional inhibition with other well-known ENT1 inhibitors, Dipyridamole and Dilazep.
Table 1: Comparison of Binding Affinities (Ki) for Human ENT1
| Compound | Ki (nM) | Cell/Membrane Type | Radioligand | Reference |
| This compound | 4.5 | Human Myocardial Membranes | [3H]-NBTI | [1] |
| Dipyridamole | 14 | Human Erythrocyte Membranes | [3H]-NBTI | [1] |
| Dipyridamole | 8.18 | Not Specified | Not Specified | |
| Dilazep | 0.41 | Human Erythrocyte Membranes | [3H]-NBTI | [1] |
Table 2: Comparison of Functional Inhibition (IC50) of ENT1-mediated Uptake
| Compound | IC50 (nM) | Cell Type | Substrate | Reference |
| This compound | - | - | - | - |
| Dipyridamole | 144.8 | Not Specified | Not Specified | |
| Dipyridamole | 5.0 ± 0.9 | PK15NTD cells expressing hENT1 | [3H]-uridine | [2] |
| Dilazep | 17.5 | Not Specified | Not Specified | [3] |
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound and its alternatives, the following key experiments are commonly employed.
Radioligand Binding Assay for ENT1
This assay directly measures the binding affinity of a compound to the ENT1 transporter.
Principle: This is a competitive binding assay where the test compound (e.g., this compound) competes with a known high-affinity radioligand, [3H]-nitrobenzylthioinosine ([3H]-NBTI or [3H]-NBMPR), for binding to ENT1 in cell membranes or intact cells.[1][4]
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing human ENT1 (e.g., human erythrocytes, HEK293 cells overexpressing ENT1).
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times to remove cytosolic components.
-
Resuspend the final membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of [3H]-NBMPR.
-
Add increasing concentrations of the unlabeled test compound (this compound, Dipyridamole, etc.).
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled NBMPR.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[4]
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation.
-
Cellular Nucleoside Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of a nucleoside substrate into cells.
Principle: Cells expressing ENT1 are incubated with a radiolabeled nucleoside substrate (e.g., [3H]-uridine or [3H]-adenosine). The rate of uptake of the radiolabeled substrate is measured in the presence and absence of the test compound. A reduction in uptake indicates inhibition of the transporter.[2][5]
Protocol:
-
Cell Culture:
-
Plate cells expressing ENT1 (e.g., HeLa, HEK293, or specialized cell lines like PK15NTD) in a 24- or 96-well plate and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells with a sodium-free buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound (this compound, Dipyridamole, etc.) or vehicle control for a specified time (e.g., 15-30 minutes).[4]
-
Initiate the uptake by adding a buffer containing a fixed concentration of the radiolabeled nucleoside substrate (e.g., [3H]-uridine).
-
Allow the uptake to proceed for a short, linear time period (e.g., 5 minutes).[4]
-
Stop the uptake by rapidly washing the cells multiple times with ice-cold buffer containing a high concentration of the unlabeled nucleoside.
-
Lyse the cells with a lysis buffer.
-
-
Detection and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Plot the percentage of uptake inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Mechanism of Action
Signaling Pathway of ENT1 Inhibition
The following diagram illustrates the downstream consequences of ENT1 inhibition by this compound.
Caption: this compound inhibits ENT1, preventing adenosine reuptake and increasing its extracellular concentration.
Experimental Workflow for On-Target Validation
This diagram outlines the logical flow of the key experiments used to validate this compound's on-target effects.
Caption: Workflow for validating this compound's on-target effects from binding to downstream signaling.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Assessing the Cross-Reactivity of Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor Imatinib's performance against its intended primary target and known off-target receptors. The following sections include supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the understanding of its cross-reactivity profile.
Introduction to Imatinib Cross-Reactivity
Imatinib (marketed as Gleevec) is a tyrosine kinase inhibitor (TKI) developed to target the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[1][2] While highly effective against its primary target, Imatinib, like many kinase inhibitors, exhibits a degree of cross-reactivity, binding to and inhibiting other kinases and proteins.[3] These "off-target" effects can lead to both therapeutic benefits in other conditions and adverse side effects.[2][4] Understanding this cross-reactivity profile is critical for drug development professionals to predict potential toxicities, discover new therapeutic applications, and design more selective next-generation inhibitors.
The primary on-targets for Imatinib include the Abelson tyrosine kinase (ABL), c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGFR).[1] Notable off-target interactions have been identified with kinases such as DDR1, members of the SRC family, and even the non-kinase protein NQO2 (NAD(P)H:quinone oxidoreductase 2).[1]
Data Presentation: Imatinib Inhibitory Profile
The following table summarizes the inhibitory concentrations (IC50) of Imatinib against its primary on-targets and a selection of known off-target kinases. Lower IC50 values indicate higher potency.
| Target Classification | Target Receptor/Kinase | IC50 (nM) |
| On-Target | BCR-ABL | 25 |
| On-Target | c-KIT | 100 |
| On-Target | PDGFRα/β | 100 |
| Off-Target | DDR1 | 380 |
| Off-Target | SRC Family Kinase (Lck) | >10,000 |
| Off-Target (Non-Kinase) | NQO2 | 250 |
Note: IC50 values are representative and compiled from various sources for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
Distinguishing between on-target and off-target effects is crucial for interpreting experimental results.[1] The following protocols outline standard methodologies for quantifying inhibitor binding affinity and functional inhibition.
Radioligand binding assays are considered a gold standard for measuring the affinity of a compound for a receptor.[5] This competitive binding protocol determines the inhibition constant (Ki) of a test compound (e.g., Imatinib).
Objective: To determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.
Materials:
-
Cell membrane preparations expressing the target receptor (e.g., c-KIT or PDGFR).
-
Radioligand specific for the target receptor (e.g., [3H]-(+)-pentazocine for certain sigma receptors, though a specific radioligand for the kinase of interest would be used).[6]
-
Unlabeled test compound (Imatinib).
-
Assay Buffer (e.g., Tris-HCl, MgCl2, BSA).
-
96-well filtration plates.
-
Scintillation fluid and liquid scintillation counter.
Protocol:
-
Preparation: A range of concentrations of the unlabeled test compound is prepared.
-
Incubation: The cell membrane preparation is incubated in wells containing the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[5]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The contents of each well are rapidly filtered through a 96-well filtration plate to separate the receptor-bound radioligand from the free (unbound) radioligand. The filters trap the membranes with bound radioligand.[5]
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Scintillation fluid is added to the wells, and the radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. The IC50 value (the concentration of the compound that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of an inhibitor to block the catalytic activity of a target kinase.
Objective: To determine the IC50 value of an inhibitor by measuring the reduction in phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant purified kinase (e.g., BCR-ABL, c-KIT).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP (often radiolabeled with ³²P or ³³P).
-
Test compound (Imatinib).
-
Kinase reaction buffer.
-
Phosphocellulose filter paper or other separation matrix.
-
Scintillation counter or phosphorimager.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate, and the kinase reaction buffer in a microtiter plate.
-
Inhibitor Addition: Varying concentrations of Imatinib are added to the wells. A control well with no inhibitor is included.
-
Initiation: The kinase reaction is initiated by adding ATP (containing a trace amount of [γ-³²P]ATP).
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by adding a solution like phosphoric acid.
-
Separation: A portion of the reaction mixture is spotted onto phosphocellulose paper. The paper binds the phosphorylated substrate, while the unreacted ATP is washed away.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations: Signaling Pathways & Workflows
The following diagrams illustrate the key signaling pathways affected by Imatinib and a typical experimental workflow for assessing cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Astaxanthin in Combination with Cardioprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of astaxanthin's performance, alone and in combination with other cardioprotective agents, in various experimental models of cardiovascular disease. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of astaxanthin as a potential therapeutic agent.
Introduction to Astaxanthin's Cardioprotective Properties
Astaxanthin, a xanthophyll carotenoid, is a potent antioxidant with significant anti-inflammatory properties.[1][2] Its unique molecular structure allows it to span cellular membranes, providing superior protection against oxidative stress.[1] Experimental studies have demonstrated its ability to preserve cardiac muscle in ischemia-reperfusion models, reduce biomarkers of oxidative stress and inflammation, and improve lipid profiles.[1][3] These characteristics make astaxanthin a compelling candidate for cardiovascular disease therapy, both as a standalone agent and in combination with other cardioprotective compounds.
Astaxanthin in Combination with Other Antioxidants
The synergistic potential of astaxanthin with other antioxidants has been a subject of interest to enhance its therapeutic efficacy.
Astaxanthin and Omega-3 Fatty Acids
The combination of astaxanthin and omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), has been shown to have synergistic antioxidant effects. A study investigating their combined impact on oxidative stress demonstrated that lower concentrations of astaxanthin with DHA or EPA resulted in a synergistic induction of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[3] This pathway is a key regulator of cellular antioxidant defenses.
Experimental Protocol: Astaxanthin and Omega-3 Fatty Acids in HepG2-C8-ARE-luciferase cell line
-
Cell Line: HepG2-C8-ARE-luciferase cells were used to assess the activation of the Nrf2-ARE pathway.
-
Treatment: Cells were treated with astaxanthin (AST), docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA) alone and in combination at various concentrations.
-
Assays Performed:
-
DPPH Assay: To measure the free radical scavenging activity of the compounds.
-
MTS Assay: To assess cell viability and cytotoxicity.
-
GSH Assay: To measure cellular glutathione levels, a key intracellular antioxidant.
-
Total Antioxidant Activity Assay: To determine the overall antioxidant capacity within the cells.
-
qRT-PCR: To measure the mRNA expression of Nrf2 and its downstream target genes (NQO1, HO-1, and GSTM2).
-
-
Key Findings: The combination of low concentrations of astaxanthin with DHA or EPA showed a synergistic effect in elevating cellular GSH levels, increasing total antioxidant activity, and inducing the expression of Nrf2 and its target genes.[3]
Signaling Pathway of Astaxanthin and Omega-3 Fatty Acids
Caption: Synergistic activation of the Nrf2-ARE pathway by astaxanthin and omega-3 fatty acids.
Astaxanthin and Resveratrol
A study in a rat model of supraceliac aortic ischemia-reperfusion (I/R) injury investigated the therapeutic effects of astaxanthin and resveratrol. While not a direct combination therapy, the study provides a comparison of their individual effects against a control group.
Experimental Protocol: Astaxanthin vs. Resveratrol in Aortic Ischemia-Reperfusion
-
Animal Model: Male Wistar rats (200-250 g) were subjected to 20 minutes of supraceliac aortic clamping followed by reperfusion.
-
Treatment Groups (n=7 per group):
-
Sham: Abdominal incision without I/R injury.
-
Control + I/R: Olive oil administration prior to I/R.
-
AST + I/R: Oral astaxanthin (10 mg/kg) for 2 weeks before and 1 week after I/R.
-
RVT + I/R: Oral resveratrol (50 mg/kg) for 2 weeks before and 1 week after I/R.
-
-
Assessments: Blood and tissue samples were collected to measure markers of oxidative stress and inflammation.
-
Key Findings: Both astaxanthin and resveratrol demonstrated therapeutic effects against I/R injury by ameliorating tissue damage and apoptosis. Astaxanthin significantly increased total antioxidant status (TAS) and decreased TNF-α, malondialdehyde (MDA), total oxidant status (TOS), and oxidative stress index (OSI).[4][5]
| Parameter | Control + I/R | Astaxanthin + I/R | Resveratrol + I/R |
| Total Antioxidant Status (TAS) | Decreased | Increased | Increased |
| Total Oxidant Status (TOS) | Increased | Decreased | Decreased |
| Oxidative Stress Index (OSI) | Increased | Decreased | Decreased |
| Malondialdehyde (MDA) | Increased | Decreased | Decreased |
| TNF-α | Increased | Decreased | Not specified |
| Superoxide Dismutase (SOD) | Not specified | Not specified | Increased |
| Myeloperoxidase (MPO) | Not specified | Not specified | Decreased |
| Table 1: Comparative Effects of Astaxanthin and Resveratrol on Oxidative Stress Markers in Aortic I/R Injury in Rats.[4][5] |
Astaxanthin in Comparison with Other Cardioprotective Agents
While direct comparative studies of astaxanthin in combination with Coenzyme Q10 and L-carnitine are limited, their individual cardioprotective mechanisms and effects provide a basis for considering their potential synergistic roles.
Coenzyme Q10 (CoQ10)
Coenzyme Q10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant. Studies have shown its efficacy in improving cardiac function in various cardiovascular diseases.
A study on a rat model of myocardial infarction compared the effects of CoQ10 and resveratrol. Although astaxanthin was not included, the study provides valuable comparative data on cardioprotective endpoints.
Experimental Protocol: CoQ10 vs. Resveratrol in Myocardial Infarction
-
Animal Model: Male Wistar rats with experimentally induced myocardial infarction via permanent occlusion of the left anterior descending (LAD) coronary artery.
-
Treatment Groups (n=10 per group):
-
Control (no surgery)
-
Sham (surgery without occlusion)
-
MI (myocardial infarction without treatment)
-
RES + MI (Resveratrol 20 mg/kg, orally for 7 days prior to MI)
-
CoQ10 + MI (Coenzyme Q10 20 mg/kg, intramuscularly for 7 days prior to MI)
-
Combined RES + CoQ10 + MI
-
-
Assessments: Infarct area, hemodynamics, and markers of inflammation and oxidative stress were assessed 24 hours post-MI.
-
Key Findings: CoQ10, alone or in combination with resveratrol, significantly reduced the LV infarct area and normalized hemodynamic parameters. Resveratrol alone did not show significant improvement in these parameters.[6]
| Parameter | MI Group | RES + MI | CoQ10 + MI | RES + CoQ10 + MI |
| LV Infarct Area (%) | High | No significant reduction | Significant reduction (57%) | Significant reduction |
| LVEDP | Increased | No improvement | Normalized | Normalized |
| LVSP | Decreased | No improvement | Increased (95.4%) | Increased (91.4%) |
| LV +dP/dt | Decreased | No improvement | Increased (102%) | Increased (89.2%) |
| LV -dP/dt | Decreased | No improvement | Increased (73.1%) | Increased (84.6%) |
| TNF-α | High | - | Decreased (83.2%) | Decreased |
| IL-6 | High | - | Decreased (83.2%) | Decreased |
| Table 2: Comparative Effects of Coenzyme Q10 and Resveratrol on Cardioprotective Endpoints in a Rat MI Model.[6] |
Experimental Workflow for Myocardial Infarction Studies
Caption: General experimental workflow for in vivo myocardial infarction studies.
L-Carnitine
Key Cardioprotective Effects of L-Carnitine:
-
Improved Myocardial Energy Metabolism: Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
-
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
-
Anti-inflammatory Effects: Reduces levels of pro-inflammatory cytokines.
-
Reduction of Myocardial Injury: In models of ischemia-reperfusion, L-carnitine has been shown to reduce infarct size and improve cardiac function.
Conclusion
Astaxanthin demonstrates significant cardioprotective effects, primarily through its potent antioxidant and anti-inflammatory actions. The available evidence suggests that its combination with other cardioprotective agents, such as omega-3 fatty acids, can lead to synergistic effects, particularly in activating endogenous antioxidant pathways. While direct comparative data for combinations with Coenzyme Q10 and L-carnitine are lacking, their established cardioprotective mechanisms present a strong rationale for future investigations into their potential synergistic activities with astaxanthin. Further well-designed preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these combination therapies in the management of cardiovascular diseases.
References
- 1. Astaxanthin in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin Reduces H2O2- and Doxorubicin-Induced Cardiotoxicity in H9c2 Cardiomyocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 3-Month Astaxanthin Supplementation on Cardiac Function in Heart Failure Patients with Left Ventricular Systolic Dysfunction-A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin mitigates doxorubicin-induced cardiotoxicity via inhibiting ferroptosis and autophagy: a study based on bioinformatic analysis and in vivo/vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective Effect of Marine Astaxanthin on Doxorubicin-Induced Cardiotoxicity in Normal Rats | Semantic Scholar [semanticscholar.org]
- 6. Coenzyme Q10 protects against acute consequences of experimental myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of Imatinib and its Analogues Against Bcr-Abl Kinase
A head-to-head comparison of the binding kinetics of Imatinib, a first-generation tyrosine kinase inhibitor (TKI), and its second-generation analogues, Nilotinib and Dasatinib, reveals significant differences in their interaction with the Bcr-Abl kinase, the causative agent in Chronic Myeloid Leukemia (CML). These differences in association and dissociation rates contribute to their varied clinical efficacy and resistance profiles.
This guide provides a detailed comparison of the binding kinetics of these three prominent TKIs, supported by experimental data. It also outlines the methodologies for the key experiments cited and includes visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Comparison of Binding Kinetics
The binding kinetics of Imatinib, Nilotinib, and Dasatinib to the Bcr-Abl kinase have been characterized using various biophysical techniques, including Surface Plasmon Resonance (SPR). The key kinetic parameters—association rate constant (kₐ), dissociation rate constant (kₑₓ), and the resulting equilibrium dissociation constant (Kₑ)—are summarized in the table below. A higher kₐ indicates faster binding of the inhibitor to the target, while a lower kₑₓ signifies a slower dissociation and a more stable drug-target complex. The Kₑ value represents the overall binding affinity, with lower values indicating higher affinity.
| Inhibitor | Target | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑₓ) (s⁻¹) | Dissociation Constant (Kₑ) (nM) | Binding Characteristics |
| Imatinib | Bcr-Abl Kinase | Not specified | 5.9 x 10⁻⁴[1] | ~30[1] | Binds to the inactive (DFG-out) conformation of the kinase.[1] |
| Nilotinib | Bcr-Abl Kinase | Slower than Imatinib[1] | 8.2 x 10⁻⁵[1] | Not specified | Binds to the inactive (DFG-out) conformation of the kinase.[1] |
| Dasatinib | Bcr-Abl Kinase | Faster than Imatinib[1] | 1.1 x 10⁻³[1] | <1[1] | Binds to the active (DFG-in) conformation of the kinase.[1] |
Note: The kinetic data presented are compiled from multiple sources and are intended for comparative purposes. The association rates for Imatinib and its analogues were not explicitly quantified in the available search results, but their relative speeds were described.
Experimental Protocols
The determination of the binding kinetics of small molecule inhibitors to their protein targets is crucial for drug development. Surface Plasmon Resonance (SPR) is a powerful, label-free technique widely used for this purpose.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
Objective: To determine the association rate (kₐ), dissociation rate (kₑₓ), and equilibrium dissociation constant (Kₑ) of tyrosine kinase inhibitors (Imatinib, Nilotinib, Dasatinib) binding to the Bcr-Abl kinase domain.
Materials:
-
Purified, recombinant Bcr-Abl kinase domain
-
Tyrosine kinase inhibitors (Imatinib, Nilotinib, Dasatinib)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5 sensor chip)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), ethanolamine)
-
Running buffer (e.g., HBS-EP buffer)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
The purified Bcr-Abl kinase domain (ligand) is immobilized on the surface of a sensor chip. Amine coupling is a common method for this, where the carboxyl groups on the sensor surface are activated with a mixture of NHS and EDC.
-
The Bcr-Abl protein, in a suitable buffer, is then injected over the activated surface, allowing for the formation of covalent amide bonds between the protein's lysine residues and the sensor surface.
-
Finally, any remaining activated groups on the surface are deactivated by injecting ethanolamine.
-
-
Analyte Preparation:
-
A series of dilutions of the tyrosine kinase inhibitors (analytes) are prepared in the running buffer. A range of concentrations, typically spanning at least two orders of magnitude around the expected Kₑ, is used.
-
-
Binding Measurement:
-
Running buffer is continuously flowed over the sensor chip surface to establish a stable baseline signal.
-
The different concentrations of the inhibitor are then injected sequentially over the immobilized Bcr-Abl kinase. The association of the inhibitor to the kinase is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Following the association phase, the running buffer is flowed over the chip again, and the dissociation of the inhibitor from the kinase is monitored as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are globally fitted to a suitable kinetic binding model, such as the 1:1 Langmuir binding model.
-
This fitting allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑₓ).
-
The equilibrium dissociation constant (Kₑ) is then calculated as the ratio of kₑₓ to kₐ (Kₑ = kₑₓ/kₐ).
-
Visualizations
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways. Tyrosine kinase inhibitors, such as Imatinib and its analogues, exert their therapeutic effect by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its activity and blocking downstream signaling.
Caption: Bcr-Abl signaling pathway and TKI inhibition.
Experimental Workflow for SPR
The workflow for determining the binding kinetics of a small molecule inhibitor to its protein target using Surface Plasmon Resonance involves a series of sequential steps, from the preparation of the necessary reagents to the final analysis of the binding data.
Caption: Experimental workflow for SPR analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of Draflazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Draflazine, a laboratory chemical identified with potential hazards. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as an irritant and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Therefore, before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound is through a licensed chemical destruction facility. This can be achieved via controlled incineration with flue gas scrubbing to prevent environmental contamination[2]. Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, animal feed, or seeds[2].
Disposal Workflow:
Detailed Procedural Steps:
-
Consult Regulations & Safety Data Sheet (SDS): Always begin by reviewing the most current Safety Data Sheet for this compound and consulting local, state, and federal environmental regulations to ensure full compliance.
-
Assess Risks & Select PPE: Based on the hazards identified, select and don the appropriate PPE as listed above to minimize exposure risks.
-
Segregate this compound Waste: Do not mix this compound waste with other chemical waste unless compatibility is confirmed. Keep it in a designated and properly labeled container.
-
Use Suitable, Closed Containers: Place this compound waste into a suitable and sealable container to prevent leaks or spills[2].
-
Label Container Clearly: The waste container must be clearly labeled with the chemical name ("this compound Waste") and appropriate hazard symbols.
-
Arrange for Licensed Disposal: Contact a licensed chemical waste disposal company to arrange for the collection and proper disposal of the this compound waste. The material should be taken to a licensed chemical destruction plant[2].
-
Decontaminate Work Area: After the waste has been packaged, thoroughly decontaminate the work surfaces and any equipment that may have come into contact with this compound.
-
Document Disposal: Maintain a record of the disposal activities, including the date, quantity of waste, and the name of the disposal company, as part of good laboratory practice and for regulatory compliance.
Container Disposal
Empty containers that held this compound should be managed carefully. They can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method[2].
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in their research endeavors.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Draflazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Draflazine, a potent nucleoside transporter inhibitor. Adherence to these guidelines is critical to mitigate risks and ensure the integrity of your research.
Immediate Safety and Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for enhanced protection. Change gloves immediately if contaminated, torn, or punctured. |
| Eyes/Face | Safety goggles with side shields or a face shield | Must be worn at all times in the handling area to protect against splashes and airborne particles. |
| Body | Laboratory coat or chemical-resistant gown | A buttoned lab coat is the minimum requirement. For larger quantities or when there is a risk of significant splashing, a chemical-resistant gown should be worn. |
| Respiratory | NIOSH-approved respirator | A respirator should be used when handling the powder form of this compound outside of a certified chemical fume hood to prevent inhalation of dust. The type of respirator should be determined by a formal risk assessment. |
Operational Plans: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing: To prevent the generation of airborne dust, weigh this compound powder in a fume hood.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills and exposures is critical.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Exposure Protocol
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Do NOT induce vomiting. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
This compound Waste Disposal Pathway
Caption: Step-by-step disposal plan for this compound waste.
Disposal Best Practices:
-
Never dispose of this compound down the drain or in the regular trash.
-
All contaminated disposable materials, including gloves, bench paper, and empty containers, must be collected in a designated hazardous waste container.
-
The hazardous waste container must be clearly labeled with the contents.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
By implementing these safety and handling protocols, you can create a secure research environment and build a culture of safety within your laboratory. This proactive approach to chemical safety not only protects personnel but also ensures the reliability and integrity of your scientific work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
